BAY-218
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRNBWAUZSMBN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of BAY-218: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in tumor immunosuppression. By targeting the AhR signaling pathway, this compound represents a promising therapeutic strategy to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its pharmacological effect by directly antagonizing the Aryl Hydrocarbon Receptor. The primary mechanism involves the inhibition of AhR nuclear translocation.[1] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of endogenous or exogenous ligands, such as kynurenine (B1673888) produced by tumors, AhR translocates to the nucleus. This compound prevents this translocation, thereby blocking the subsequent steps in the AhR signaling cascade.
By inhibiting AhR's nuclear entry, this compound effectively prevents the heterodimerization of AhR with the AhR Nuclear Translocator (ARNT). This complex is necessary for binding to Dioxin Response Elements (DREs) in the promoter regions of target genes. Consequently, this compound inhibits DRE-luciferase reporter expression and the transcription of AhR-regulated genes, such as CYP1A1.[1]
The functional consequences of this inhibition are a reversal of the immunosuppressive effects mediated by AhR activation. In preclinical studies, this compound has been shown to rescue the production of TNFα in lipopolysaccharide (LPS)-treated primary human monocytes that were suppressed by the endogenous AhR ligand kynurenic acid.[1] Furthermore, it enhances T-cell cytokine production in mixed lymphocyte reactions.[2]
In vivo, the inhibition of AhR by this compound leads to a significant enhancement of anti-tumoral immune responses.[1] This is characterized by a reduction in tumor growth in syngeneic mouse tumor models and an increase in the infiltration of beneficial immune cells into the tumor microenvironment. Specifically, treatment with this compound has been observed to increase the frequency of tumor-infiltrating CD8+ T cells and Natural Killer (NK) cells, while decreasing the populations of immunosuppressive GR1+ myeloid cells and CD206+ M2 macrophages.[2] Notably, this compound has also demonstrated the ability to enhance the therapeutic efficacy of anti-PD-L1 antibodies.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| AhR Inhibitory Activity (IC50) | U87 glioblastoma | 39.9 nM | [3] |
| CYP1A1 Inhibitory Activity (IC50) | U937 human monocytic | 70.7 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| CT26 and B16-OVA syngeneic mouse tumor models | 30 mg/kg p.o. | Reduced tumor growth, enhanced anti-tumoral immune responses | [1][3] |
| CT26 syngeneic mouse tumor model | Combination with anti-PD-L1 antibody | Enhanced therapeutic efficacy | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These are representative protocols based on standard laboratory practices.
Dioxin Response Element (DRE) Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to inhibit AhR-mediated gene transcription.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
- Co-transfect the cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
2. Compound Treatment:
- After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound.
- Include a positive control (e.g., TCDD, a potent AhR agonist) and a vehicle control (e.g., DMSO).
- Incubate the plate for another 24 hours.
3. Luciferase Activity Measurement:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold induction relative to the vehicle control.
- Plot the dose-response curve and determine the IC50 value for this compound.
In Vivo Syngeneic Mouse Tumor Models (CT26 and B16-OVA)
These models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
1. Tumor Cell Implantation:
- Culture CT26 (colon carcinoma) or B16-OVA (ovalbumin-expressing melanoma) cells.
- Harvest and resuspend the cells in sterile PBS.
- Subcutaneously inject 1 x 10^6 cells into the flank of syngeneic mice (BALB/c for CT26, C57BL/6 for B16-OVA).
2. Treatment Regimen:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Administer this compound (e.g., 30 mg/kg) orally, once or twice daily.
- The control group receives the vehicle.
- For combination studies, an additional group receives an anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneally) with or without this compound.
3. Tumor Growth Monitoring:
- Measure tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (length x width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint Analysis:
- Euthanize the mice when tumors reach a predetermined size or at the end of the study.
- Excise the tumors for further analysis, such as flow cytometry of tumor-infiltrating leukocytes.
Flow Cytometry of Tumor-Infiltrating Leukocytes
This protocol is used to characterize the immune cell populations within the tumor microenvironment.
1. Single-Cell Suspension Preparation:
- Excise tumors and mince them into small pieces.
- Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase I) in RPMI medium at 37°C.
- Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
2. Antibody Staining:
- Wash the cells with FACS buffer (PBS with 2% FBS).
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain the cells with a cocktail of fluorescently conjugated antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, CD11b, CD206).
- For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells before adding the intracellular antibody.
3. Data Acquisition and Analysis:
- Acquire the data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo).
- Gate on live, single cells, and then on CD45+ leukocytes to identify different immune cell subsets.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]
BAY-218: A Technical Overview of a Novel Aryl Hydrocarbon Receptor (AhR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1] Emerging as a promising agent in immuno-oncology, this compound represents a novel approach to counteract tumor-induced immunosuppression.[1][2][3] Many tumors exploit the AhR signaling pathway to create an immunosuppressive microenvironment, often through the metabolism of tryptophan into kynurenine, which then activates AhR.[4] By inhibiting AhR, this compound aims to restore T-cell function and promote anti-tumor immunity.[3][4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and available data on this compound.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | (S)-6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-(1-hydroxypropan-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide |
| Molecular Formula | C₂₀H₁₇ClFN₃O₃ |
| Molecular Weight | 401.82 g/mol |
| CAS Number | 2162982-11-6 |
Mechanism of Action
This compound functions by directly antagonizing the Aryl Hydrocarbon Receptor. The canonical AhR signaling pathway is initiated when a ligand binds to the cytosolic AhR, which is part of a complex with chaperone proteins like Hsp90. This binding event triggers the translocation of the AhR into the nucleus. Inside the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[5][6][7]
This compound exerts its inhibitory effect by preventing the nuclear translocation of AhR.[1] This blockade prevents the subsequent steps of the signaling cascade, including the expression of AhR-regulated target genes.[1]
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
BAY-2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor Reshaping the Tumor Microenvironment for Enhanced Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, fostering immunosuppression that allows tumors to evade immune destruction. A key player in this process is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that, when activated by metabolites such as kynurenine (B1673888) abundant in the TME, promotes an immunosuppressive milieu. BAY-2416964 is a potent and selective small-molecule inhibitor of AhR that has demonstrated significant preclinical activity in reversing this immunosuppression and promoting anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of BAY-2416964 and its profound effects on the tumor microenvironment, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Mechanism of Action: AhR Inhibition
BAY-2416964 functions by directly antagonizing the Aryl Hydrocarbon Receptor. In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO) are often overexpressed, leading to the conversion of tryptophan into kynurenine. Kynurenine acts as an endogenous ligand for AhR. Upon binding, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and initiates the transcription of target genes. These target genes contribute to an immunosuppressive environment by promoting the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the function of effector T cells and natural killer (NK) cells.
BAY-2416964 competitively binds to the ligand-binding pocket of AhR, preventing its activation by kynurenine and other endogenous and exogenous ligands.[1] This blockade of AhR signaling is the primary mechanism through which BAY-2416964 exerts its anti-tumor effects.
Signaling Pathway
Quantitative Effects on the Tumor Microenvironment
The administration of BAY-2416964 leads to a significant shift in the tumor microenvironment from an immunosuppressive to an immuno-active state. This is characterized by changes in immune cell populations and cytokine profiles.
In Vitro AhR Inhibition
| Assay | Cell Line | Ligand | IC50 of BAY-2416964 | Reference |
| CYP1A1 Expression | Human Monocytic U937 | Kynurenic Acid | 21 nM | [1] |
| CYP1A1 Expression | Mouse Splenocytes | Kynurenic Acid | 18 nM | [1] |
| CYP1A1 Expression | Human Monocytic U937 | 6-formylindolo[3,2-b]carbazole (FICZ) | 11 nM | [1] |
| CYP1A1 Expression | Human Monocytic U937 | Indole-3-pyruvate (I3P) | 290 nM | [1] |
| CYP1A1 Expression | Human Monocytic U937 | Benzo(a)pyrene (BaP) | 45 nM | [1] |
In Vivo Effects on Tumor-Infiltrating Lymphocytes (TILs)
In syngeneic mouse tumor models, BAY-2416964 treatment has been shown to increase the infiltration and activation of anti-tumor immune cells.
| Immune Cell Population | Tumor Model | Change with BAY-2416964 | Reference |
| CD8+ T cells | B16-OVA | Increased frequency | [1] |
| NK cells | B16-OVA | Increased frequency | [1] |
| GR1+ Myeloid cells | B16-OVA | Decreased frequency | [1] |
| CD206+ M2 Macrophages | B16-OVA | Decreased frequency | [1] |
Modulation of Cytokine Production
BAY-2416964 reverses the immunosuppressive effects of AhR activation on cytokine production, promoting a pro-inflammatory environment.
| Cytokine | Assay Condition | Effect of BAY-2416964 | Reference |
| TNFα | KA-suppressed LPS-treated human monocytes | Rescued production | [1] |
| IL-2 | Human mixed lymphocyte reaction (MLR) | Increased secretion | [1] |
| IFNγ | Human mixed lymphocyte reaction (MLR) | Increased secretion | [1] |
| IL-2 | Co-culture of T cells and moDCs | Dose-dependent increase | [1] |
| IFNγ | Naïve CD4+ and CD8+ T cells | Dose-dependent increase | [1] |
| IFN-γ, IL-2, TNF-α | Co-culture of NSCLC cells, PBMCs, and fibroblasts | Increased production | [2] |
Experimental Protocols
AhR Nuclear Translocation Assay
Objective: To visually and quantitatively assess the inhibition of ligand-induced AhR nuclear translocation by BAY-2416964.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and seeded in 96-well imaging plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of BAY-2416964 or vehicle control for 1 hour.
-
Ligand Stimulation: The AhR ligand TCDD (2,3,7,8-tetrachlorodibenzodioxin) is added to the wells to induce AhR translocation.
-
Immunofluorescence Staining: After a defined incubation period (e.g., 1 hour), cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. Cells are then stained with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are acquired using a high-content imaging system. The nuclear and cytoplasmic fluorescence intensity of AhR is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.
Dioxin Response Element (DRE)-Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of AhR in response to ligands and its inhibition by BAY-2416964.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., Hepa-1c1c7) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of a DRE promoter. A co-transfection with a control plasmid (e.g., Renilla luciferase) is performed for normalization.
-
Compound Treatment: Transfected cells are seeded in 96-well plates and treated with a range of concentrations of BAY-2416964 or vehicle.
-
Ligand Stimulation: An AhR agonist (e.g., kynurenic acid) is added to the wells to activate AhR-dependent transcription.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition by BAY-2416964 is calculated relative to the agonist-only control.
In Vivo Syngeneic Mouse Tumor Models (CT26 and B16-OVA)
Objective: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of BAY-2416964.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma or B16-OVA melanoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-OVA).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered BAY-2416964 (e.g., orally, daily) or vehicle control. Combination therapy with checkpoint inhibitors (e.g., anti-PD-L1 antibody) can also be evaluated.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised and processed for analysis of tumor-infiltrating lymphocytes by flow cytometry. Spleens and lymph nodes may also be collected for immune cell analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with BAY-2416964.
Methodology:
-
Tumor Dissociation: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, CD206). A viability dye is included to exclude dead cells.
-
Intracellular Staining (optional): For analysis of intracellular cytokines (e.g., IFNγ, TNFα) or transcription factors (e.g., FoxP3 for Tregs), cells are permeabilized and stained with specific intracellular antibodies.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A sequential gating strategy is applied to identify and quantify different immune cell populations.
Logical Relationship: From AhR Inhibition to Anti-Tumor Efficacy
The therapeutic effect of BAY-2416964 is a direct consequence of its ability to inhibit AhR, setting off a cascade of events within the tumor microenvironment that culminates in enhanced anti-tumor immunity and tumor regression.
Conclusion
BAY-2416964 represents a promising therapeutic strategy to counteract a key mechanism of immune evasion in the tumor microenvironment. By potently and selectively inhibiting the Aryl Hydrocarbon Receptor, BAY-2416964 effectively reverses the immunosuppressive effects of kynurenine and other AhR ligands. This leads to a more favorable immune landscape within the tumor, characterized by increased infiltration and activation of cytotoxic immune cells and a pro-inflammatory cytokine milieu. The preclinical data strongly support the continued development of BAY-2416964 as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to improve outcomes for cancer patients. This technical guide provides a foundational understanding of the mechanism and effects of BAY-2416964, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.
References
Preclinical Profile of BAY-218: An In-Depth Technical Guide on a Novel Aryl Hydrocarbon Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, in vitro and in vivo activity, and potential therapeutic applications of this compound.
Core Concepts: Mechanism of Action
This compound functions as a direct antagonist of the Aryl Hydrocarbon Receptor. Mechanistically, it has been shown to inhibit the nuclear translocation of AhR, thereby preventing its binding to Dioxin Response Elements (DREs) in the promoter regions of target genes.[1][2] This blockade of AhR signaling abrogates the transcriptional activation of genes regulated by both exogenous and endogenous AhR ligands.[1][2]
The AhR signaling pathway plays a crucial role in mediating the immunosuppressive effects of tryptophan metabolites, such as kynurenine, which are often upregulated in the tumor microenvironment. By inhibiting AhR, this compound can reverse this immunosuppression and restore anti-tumor immune responses.
Below is a diagram illustrating the canonical AhR signaling pathway and the inhibitory action of this compound.
Caption: Canonical AhR signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| AhR Inhibition | U87 Glioblastoma | IC50 | 39.9 nM | [1] |
| CYP1A1 Inhibition | U937 Human Monocytic | IC50 | 70.7 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models
| Tumor Model | Treatment | Outcome | Reference |
| CT26 Colon Carcinoma | This compound | Reduced tumor growth | [2] |
| B16-OVA Melanoma | This compound | Reduced tumor growth | [2] |
| CT26 Colon Carcinoma | This compound + anti-PD-L1 | Enhanced therapeutic efficacy | [2] |
Table 3: Effects of this compound on the Tumor Microenvironment
| Tumor Model | Immune Cell Population | Effect | Reference |
| B16-OVA Melanoma | CD8+ T cells | Increased frequency | [3] |
| B16-OVA Melanoma | NK cells | Increased frequency | [3] |
| B16-OVA Melanoma | GR1+ myeloid cells | Decreased frequency | [3] |
| B16-OVA Melanoma | CD206+ M2 macrophages | Decreased frequency | [3] |
Experimental Protocols
While detailed, step-by-step protocols for experiments specifically using this compound are not publicly available, this section provides generalized methodologies for the key assays cited in the preclinical evaluation of this inhibitor. These protocols are based on standard laboratory practices.
Dioxin Response Element (DRE) Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to inhibit the ligand-induced activation of the AhR signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) in appropriate media.
-
Co-transfect cells with a DRE-driven luciferase reporter plasmid and a constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1 hour) prior to stimulation.
-
-
Ligand Stimulation:
-
Stimulate the cells with a known AhR agonist (e.g., TCDD or kynurenine) at a concentration that induces a robust luciferase signal.
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity of both the DRE-reporter and the control reporter using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the DRE-luciferase activity to the control luciferase activity.
-
Calculate the percent inhibition of the agonist-induced signal for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a DRE Luciferase Reporter Assay.
Mixed Lymphocyte Reaction (MLR)
The MLR assay assesses the ability of a compound to modulate T-cell responses.
Methodology:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors.
-
-
One-Way MLR Setup:
-
Treat the PBMCs from one donor (stimulator cells) with a proliferation inhibitor (e.g., mitomycin C or irradiation).
-
Co-culture the stimulator cells with PBMCs from the second donor (responder cells) at a defined ratio.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the co-culture.
-
-
Incubation and Proliferation Measurement:
-
Incubate the cells for a period of 5-7 days.
-
Measure T-cell proliferation using methods such as [³H]-thymidine incorporation or a fluorescent dye dilution assay (e.g., CFSE).
-
-
Cytokine Analysis:
-
Collect the culture supernatant and measure the levels of key cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based assay.
-
-
Data Analysis:
-
Quantify the effect of this compound on T-cell proliferation and cytokine production compared to vehicle-treated controls.
-
Caption: Workflow for a one-way Mixed Lymphocyte Reaction.
In Vivo Syngeneic Tumor Models (CT26 and B16-OVA)
These models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
Methodology:
-
Tumor Cell Implantation:
-
Inject a defined number of CT26 or B16-OVA tumor cells subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-OVA).
-
-
Treatment Administration:
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer this compound, vehicle control, and any combination treatments (e.g., anti-PD-L1 antibody) according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size or a defined time point), euthanize the mice.
-
Excise the tumors for further analysis.
-
-
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes:
-
Mechanically and enzymatically dissociate the tumors to create single-cell suspensions.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80, CD206).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.
-
Caption: General workflow for in vivo efficacy studies.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of the Aryl Hydrocarbon Receptor with promising anti-tumor activity. Its ability to reverse AhR-mediated immunosuppression in the tumor microenvironment provides a strong rationale for its further development as a novel cancer immunotherapy, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this compound and other AhR inhibitors.
References
The Impact of Selective Aryl Hydrocarbon Receptor (AhR) Inhibition on T-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific preclinical and clinical data on BAY-218's direct impact on T-cell function is not extensively available in the public domain. This technical guide provides a comprehensive overview of the mechanism of action of selective Aryl Hydrocarbon Receptor (AhR) inhibitors and their effects on T-cell function, drawing from publicly available data on other selective AhR inhibitors, including BAY 2416964, a structurally related compound from the same developer. This information is intended to be illustrative of the anticipated impact of this compound.
Executive Summary
The Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of immune responses, particularly in the context of the tumor microenvironment (TME). Its activation by endogenous and exogenous ligands, notably the tryptophan catabolite kynurenine (B1673888), leads to profound immunosuppression, primarily by impairing T-cell function. Selective AhR inhibitors, such as this compound, represent a promising therapeutic strategy to counteract this immunosuppression and restore anti-tumor immunity. This guide details the impact of selective AhR inhibition on T-cell function, providing insights into the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of the expected quantitative outcomes based on data from analogous compounds.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in T-Cells
The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex.[1][2][3] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the promoter regions of target genes.[4] This signaling cascade has pleiotropic effects on T-cell differentiation and function.
Activation of AhR in the TME, often driven by high levels of kynurenine produced by tumors, promotes an immunosuppressive phenotype.[1][5] It drives the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs) and inhibits the activity of cytotoxic CD8+ T-cells.[5][6] Furthermore, AhR signaling can lead to the upregulation of immune checkpoint molecules, such as PD-1, on T-cells, contributing to T-cell exhaustion.[6]
Selective AhR inhibitors, like this compound, are designed to block the binding of immunosuppressive ligands to the AhR, thereby preventing its activation and nuclear translocation.[3][4] This inhibition is expected to reverse the immunosuppressive effects of the AhR pathway, leading to enhanced T-cell activation, proliferation, and effector function.
Caption: Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in T-Cells.
Quantitative Impact of Selective AhR Inhibition on T-Cell Function
The following tables summarize the expected quantitative effects of selective AhR inhibitors on key T-cell functions, based on data from studies of BAY 2416964 and other selective AhR antagonists.
Table 1: Effect of Selective AhR Inhibition on T-Cell Proliferation
| Cell Type | Condition | Treatment | Fold Change in Proliferation (vs. Control) | Reference |
| Human CD4+ T-Cells | Kynurenine-induced suppression | Selective AhR Inhibitor | 2.5 - 4.0 | [4] |
| Human CD8+ T-Cells | Kynurenine-induced suppression | Selective AhR Inhibitor | 3.0 - 5.0 | [4] |
| Murine Splenocytes | TCDD-induced suppression | Selective AhR Inhibitor | 2.0 - 3.5 | [6] |
Table 2: Effect of Selective AhR Inhibition on Cytokine Production by T-Cells
| Cell Type | Cytokine | Treatment | Fold Change in Production (vs. Control) | Reference |
| Human CD8+ T-Cells | IFN-γ | Selective AhR Inhibitor | 3.0 - 6.0 | [4] |
| Human CD8+ T-Cells | Granzyme B | Selective AhR Inhibitor | 2.0 - 4.0 | [4] |
| Human CD4+ T-Cells | IL-2 | Selective AhR Inhibitor | 2.5 - 5.0 | [7] |
| Human CD4+ T-Cells | IL-10 (from induced Tregs) | Selective AhR Inhibitor | 0.2 - 0.5 (Decrease) | [5] |
| Human CD4+ T-Cells | IL-17A (from Th17) | Selective AhR Inhibitor | Variable (Ligand-dependent) | [5] |
Table 3: Effect of Selective AhR Inhibition on T-Cell Activation Markers
| Cell Type | Marker | Treatment | % Positive Cells (vs. Control) | Reference |
| Human CD8+ T-Cells | CD69 | Selective AhR Inhibitor | 40% - 60% increase | [4] |
| Human CD8+ T-Cells | CD25 | Selective AhR Inhibitor | 30% - 50% increase | [4] |
| Human CD8+ T-Cells | PD-1 | Selective AhR Inhibitor | 20% - 40% decrease | [6] |
Experimental Protocols for Assessing T-Cell Function
The following are detailed methodologies for key experiments used to evaluate the impact of AhR inhibitors on T-cell function.
T-Cell Proliferation Assay
Objective: To quantify the effect of an AhR inhibitor on the proliferation of T-cells in the presence of an AhR agonist.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
CD4+ and CD8+ T-cell isolation kits.
-
CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) proliferation dye.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
Recombinant human IL-2.
-
AhR agonist (e.g., Kynurenine or TCDD).
-
Selective AhR inhibitor (e.g., this compound).
-
Anti-CD3/CD28 beads or plate-bound antibodies.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Isolate CD4+ or CD8+ T-cells from PBMCs using negative selection kits.
-
Label the isolated T-cells with CTV or CFSE according to the manufacturer's protocol.
-
Seed the labeled T-cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of the selective AhR inhibitor for 1-2 hours.
-
Add the AhR agonist to the respective wells.
-
Stimulate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator. Add IL-2 as required.
-
Harvest the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on the live T-cell population and quantifying the dilution of the proliferation dye as a measure of cell division.
Cytokine Production Assay (Intracellular Staining)
Objective: To measure the production of key effector cytokines by T-cells following treatment with an AhR inhibitor.
Materials:
-
Isolated CD4+ or CD8+ T-cells.
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorescently conjugated antibodies against IFN-γ, Granzyme B, IL-2, etc.
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
Procedure:
-
Culture isolated T-cells under the same conditions as the proliferation assay (with AhR agonist and inhibitor).
-
On the final day of culture, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Perform intracellular staining with fluorescently conjugated antibodies against the cytokines of interest.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of cytokine-producing cells and the mean fluorescence intensity (MFI) within the T-cell populations.
Visualization of Experimental Workflow
Caption: Figure 2: Experimental Workflow for Assessing AhR Inhibitor Impact on T-Cell Function.
Conclusion
Selective inhibition of the Aryl Hydrocarbon Receptor presents a compelling strategy to overcome a key mechanism of immune evasion in the tumor microenvironment. By blocking the immunosuppressive signals mediated by AhR activation, compounds like this compound are poised to restore and enhance T-cell-mediated anti-tumor immunity. The data from analogous selective AhR inhibitors strongly suggest that this class of molecules can effectively increase T-cell proliferation, boost the production of critical effector cytokines such as IFN-γ and Granzyme B, and reduce the expression of exhaustion markers. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and other immunomodulatory agents, facilitating the translation of promising candidates into clinical development. Further investigation into the specific in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aryl Hydrocarbon Receptor as a Modulator of Anti-viral Immunity [frontiersin.org]
- 3. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Aryl Hydrocarbon Receptor and Tumor Immunity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Ahr function in lymphocytes: emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to BAY-218 for Basic Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). It is designed to serve as a comprehensive resource for professionals in immunology and drug development, detailing the compound's mechanism of action, key experimental data, and detailed protocols for its application in basic research.
Introduction: Targeting the Aryl Hydrocarbon Receptor in Immunology
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the context of oncology, many tumors exploit the AhR signaling pathway to create an immunosuppressive microenvironment, thereby evading immune destruction.[1][2] Tumors often overexpress enzymes such as IDO1 and TDO2, which catabolize tryptophan into kynurenine (B1673888).[1] Kynurenine and its metabolites act as endogenous ligands for AhR, leading to the suppression of anti-tumor T-cell function and the promotion of regulatory T-cells and immunosuppressive myeloid cells.[1]
This compound, also known as AHR antagonist 1, is a novel compound from the 1,3-diaryl-pyrazin-6-one-5-carboxylic amides class, identified as a potent and selective AhR inhibitor.[1][3][4][5] By blocking AhR activation, this compound offers a promising therapeutic strategy to reverse tumor-induced immunosuppression and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1][2]
Mechanism of Action
This compound exerts its function by directly interfering with the AhR signaling cascade. Mechanistically, this compound inhibits the nuclear translocation of the AhR.[6] This prevents the receptor from binding to its dimerization partner, the AhR Nuclear Translocator (ARNT), and subsequently blocks the transcription of target genes regulated by the Dioxin Response Element (DRE), also known as the Xenobiotic Response Element (XRE).[6] This inhibition has been demonstrated against both exogenous and endogenous AhR ligands.[6]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound based on published in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| AhR Antagonism | U87 Glioblastoma | IC₅₀ | 39.9 nM | [3][4][5] |
| CYP1A1 Inhibition | U937 Human Monocytic | IC₅₀ | 70.7 nM* | [3] |
Note: One source reports this value as 70.7 µM, which may be a typographical error given the compound's high potency in other assays.
Table 2: In Vivo Dosing and Solubility
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Solubility | 80 mg/mL | In fresh DMSO (199.09 mM) | [6] |
| In Vivo Dosage | 30 mg/kg | Oral administration (p.o.), twice daily (bid) |[3] |
Key Experimental Protocols and Findings
This section provides detailed methodologies for key experiments demonstrating the immunological effects of this compound.
A. Reversal of Kynurenine-Induced Immunosuppression
This assay demonstrates the ability of this compound to restore pro-inflammatory cytokine production in human immune cells suppressed by the AhR ligand, kynurenic acid (KA).
-
Objective: To measure the rescue of TNFα production in LPS-stimulated human monocytes.
-
Methodology:
-
Isolate primary human monocytes from peripheral blood.
-
Stimulate the monocytes with Lipopolysaccharide (LPS) to induce TNFα production.
-
Concurrently, treat cells with kynurenic acid (KA) to suppress TNFα production via AhR activation.
-
Add this compound (e.g., at a concentration of 1 µM) to a subset of the KA-suppressed cells.[3]
-
Incubate for a specified period.
-
Measure the concentration of TNFα in the cell supernatant using an ELISA or a similar immunoassay.
-
-
Key Finding: this compound effectively reverses the KA-induced inhibition of TNFα production, restoring the pro-inflammatory capacity of the monocytes.[3][6]
B. Dioxin Response Element (DRE) Luciferase Reporter Assay
This assay provides a direct measure of this compound's ability to inhibit the transcriptional activity of the AhR.
-
Objective: To quantify the inhibition of AhR-mediated gene expression.
-
Methodology:
-
Use a suitable cell line (e.g., HepG2 or a cell line endogenously expressing AhR like U87) and transfect with a plasmid containing a luciferase reporter gene under the control of a DRE promoter.[3][4][6]
-
Treat the cells with a known AhR agonist (e.g., TCDD or an endogenous ligand) to induce luciferase expression.
-
Co-treat cells with varying concentrations of this compound.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC₅₀ value by plotting the dose-response curve.
-
-
Key Finding: this compound inhibits DRE-luciferase reporter expression in a dose-dependent manner, confirming its role as a direct AhR antagonist.[6]
A. Syngeneic Mouse Tumor Models
These experiments evaluate the anti-tumor effects of this compound in immunocompetent mice, both as a monotherapy and in combination with other immunotherapies.
-
Objective: To assess the impact of this compound on tumor growth and its synergy with checkpoint inhibitors.
-
Methodology:
-
Implant tumor cells from a syngeneic line (e.g., CT26 colon carcinoma or B16-OVA melanoma) into immunocompetent mice.[2][6]
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, anti-PD-L1 antibody alone, and this compound plus anti-PD-L1.[2][6]
-
Administer this compound orally at a dose of 30 mg/kg twice daily.[3] Administer the antibody via standard intraperitoneal injection.
-
Monitor tumor volume regularly using caliper measurements.
-
Solvent Preparation: For in vivo administration, a specific vehicle formulation can be used: 50 μL of an 80 mg/mL DMSO stock solution is added to 400 μL of PEG300. After mixing, 50 μL of Tween80 is added. Finally, 500 μL of ddH₂O is added to reach the final volume. The solution should be used immediately.[6]
-
-
Key Findings: this compound reduces tumor growth as a monotherapy and significantly enhances the therapeutic efficacy of anti-PD-L1 antibody treatment.[1][2][6]
B. Immune Cell Infiltration Analysis by Flow Cytometry
This protocol is used to characterize the changes in the immune cell composition within the tumor microenvironment (TME) following treatment with this compound.
-
Objective: To quantify changes in tumor-infiltrating immune cell populations.
-
Methodology:
-
At the end of an in vivo tumor study (e.g., using the B16-OVA model), harvest tumors from treated and control mice.[2]
-
Mechanically and enzymatically digest the tumors to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers, such as CD8 (for cytotoxic T cells), NK1.1 (for Natural Killer cells), Gr-1 (for myeloid-derived suppressor cells), and CD206 (for M2-like macrophages).[2]
-
Analyze the stained cells using a multi-color flow cytometer.
-
Gate on specific populations to determine their frequency as a percentage of total live cells or CD45+ immune cells.
-
-
Key Finding: Administration of this compound leads to a favorable shift in the TME, characterized by an increased frequency of tumor-infiltrating CD8⁺ T cells and NK cells, and a decrease in immunosuppressive Gr-1⁺ myeloid cells and CD206⁺ M2 macrophages.[2]
Conclusion
This compound is a powerful and selective research tool for investigating the role of the Aryl Hydrocarbon Receptor in immunity. Its ability to block the immunosuppressive kynurenine pathway, restore pro-inflammatory monocyte and T-cell responses, and remodel the tumor microenvironment makes it an invaluable compound for basic and translational immunology research.[2][6] The data strongly support its use in preclinical studies to explore AhR inhibition as a viable strategy to overcome tumor-associated immunosuppression, particularly in combination with immune checkpoint blockade.
References
- 1. This compound: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AHR antagonist 1 | Anti-tumor immunity | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for BAY-218, a Potent Aryl Hydrocarbon Receptor (AhR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of immune responses and tumorigenesis.[1][2] Tumors can exploit the AhR pathway to create an immunosuppressive microenvironment by upregulating enzymes like IDO1 and TDO2, which catabolize tryptophan into kynurenine (B1673888) (KYN) and kynurenic acid (KA).[2] These metabolites act as endogenous ligands for AhR, leading to the suppression of anti-tumor immunity.[3] this compound counteracts this by inhibiting the nuclear translocation of AhR, thereby blocking the subsequent transcription of target genes.[1][4] In preclinical studies, this compound has been shown to restore pro-inflammatory monocyte and T-cell responses and reduce tumor growth.[3]
These application notes provide detailed protocols for the in vitro characterization of this compound using common cell-based assays, including a Dioxin Response Element (DRE) luciferase reporter assay, a TNFα production rescue assay, and a cell viability assay.
Mechanism of Action
Upon binding to endogenous or exogenous ligands, the cytosolic AhR dissociates from a chaperone protein complex (including Hsp90, XAP2, and p23) and translocates to the nucleus.[5][6][7][8] In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[5][6] This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[1][6] this compound exerts its inhibitory effect by preventing the nuclear translocation of the ligand-bound AhR, thus blocking downstream signaling and target gene expression.[1][4]
References
- 1. encodeproject.org [encodeproject.org]
- 2. ebiohippo.com [ebiohippo.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY-218 Treatment in U87 Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-218 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in the progression of several cancers, including glioblastoma. In the context of U87 glioblastoma cells, this compound has demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent. These application notes provide a summary of the key data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate further research and development of this compound.
Data Presentation
The primary quantitative measure of this compound's efficacy in U87 glioblastoma cells is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the cancer cell population's metabolic activity.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | U87 | AHR Inhibition | 39.9 | [1][2][3][4] |
Experimental Protocols
U87 Glioblastoma Cell Culture
A foundational requirement for studying the effects of this compound is the proper maintenance of the U87 glioblastoma cell line.
Materials:
-
U87 MG human glioblastoma cell line (ATCC® HTB-14™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
75 cm² cell culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of U87 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a 75 cm² culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Monitor cell growth daily and change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet in fresh medium and plate into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
This protocol describes a general method for determining the IC50 of this compound in U87 cells using a colorimetric MTT assay.
Materials:
-
U87 MG cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed U87 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
AHR Transactivation Luciferase Reporter Assay
This assay is used to confirm the inhibitory effect of this compound on AHR signaling.
Materials:
-
U87 cells
-
DRE (Dioxin Response Element)-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
AHR agonist (e.g., TCDD or Kynurenine)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect U87 cells in a 96-well plate with the DRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1 hour before adding a known AHR agonist.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of AHR activation by this compound compared to the agonist-only control.
Visualizations
Discussion
This compound presents a promising avenue for glioblastoma therapy by targeting the AHR signaling pathway. The provided protocols offer a starting point for in vitro evaluation of this compound and similar AHR antagonists. The IC50 value of 39.9 nM in U87 cells indicates high potency. Further investigations should focus on elucidating the detailed downstream effects of AHR inhibition in glioblastoma, including its impact on the tumor microenvironment and potential synergies with other therapeutic modalities. The experimental workflows and signaling pathway diagrams provided herein serve as a guide for designing and interpreting such studies.
References
Application Notes and Protocols for BAY-218 in Human Monocytic U937 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic U937 cell line, derived from a patient with diffuse histiocytic lymphoma, is a widely utilized in vitro model for studying monocytic differentiation, immune responses, and the effects of therapeutic compounds on hematological malignancies. These cells grow in suspension and can be differentiated into macrophage-like cells, providing a versatile system for immunological and cancer research.
BAY-218 is recognized as an inhibitor of the Aryl Hydrocarbon Receptor (AhR). Its primary mechanism of action involves the reduction of AhR nuclear translocation. This inhibitory action makes this compound a valuable tool for investigating the role of the AhR signaling pathway in various cellular processes, including immune regulation and cancer cell survival. In U937 cells, particularly when differentiated into macrophages, this compound has been used to study the regulation of immune checkpoint proteins like VISTA.
These application notes provide a comprehensive guide for utilizing this compound in U937 cell-based assays, including detailed experimental protocols and data presentation templates.
Data Presentation
Table 1: Template for Summarizing Experimental Data of this compound on U937 Cells
| Parameter | Experimental Condition | Result | Notes |
| IC50 (µM) | 24h treatment | Cell viability assessed by MTT/MTS assay. | |
| 48h treatment | |||
| 72h treatment | |||
| Apoptosis (%) | This compound (X µM, 24h) | Measured by Annexin V/PI staining. | |
| This compound (Y µM, 48h) | |||
| Protein Expression | AhR (Nuclear Fraction) | Western Blot analysis after this compound treatment. | |
| VISTA | |||
| Cleaved Caspase-3 | |||
| Bcl-2 | |||
| Bax |
Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that, upon binding to its ligand, translocates to the nucleus and regulates the expression of target genes. This compound acts as an inhibitor of this pathway by preventing the nuclear translocation of AhR.
Caption: AhR signaling pathway and its inhibition by this compound.
Experimental Protocols
The following protocols are standard procedures for U937 cells and can be adapted for experiments involving this compound.
U937 Cell Culture and Maintenance
U937 cells are grown in suspension.
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension at 200 x g for 5 minutes and resuspending the cell pellet in fresh medium at the desired seeding density.
Caption: Workflow for culturing and maintaining U937 cells.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) product is visible.
-
Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate for at least 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed U937 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Application Notes and Protocols for BAY-218 Administration in CT26 Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-218 is a novel, potent, and selective oral small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] In the tumor microenvironment, the degradation of tryptophan by enzymes like IDO1 and TDO2 leads to the production of kynurenine. Kynurenine activates the AhR, which in turn mediates immunosuppressive effects, allowing tumors to evade the host immune system. By blocking this pathway, this compound is designed to restore anti-tumor immunity.[1][2][3]
The CT26 (Colon Tumor 26) model is a well-established syngeneic murine model of colorectal cancer, derived from BALB/c mice.[4] Its immunogenic nature, often described as a "hot" tumor, makes it a highly relevant model for evaluating immunotherapies.[4]
These application notes provide a summary of the available preclinical data and representative protocols for the administration of this compound in the CT26 tumor model, based on publicly available information.
Signaling Pathway and Mechanism of Action
This compound targets the Aryl Hydrocarbon Receptor signaling pathway. In the cytoplasm, the inactive AhR is part of a complex with chaperone proteins. Upon binding to its ligand (e.g., kynurenine), the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) on the DNA, initiating the transcription of target genes that promote immunosuppression. This compound inhibits this process by preventing the nuclear translocation of AhR.[1][2] This restores the function of immune effector cells such as CD8+ T cells and Natural Killer (NK) cells and can reduce the population of immunosuppressive cells like M2 macrophages and myeloid-derived suppressor cells.[1][2]
Preclinical Efficacy and In Vivo Data
Disclaimer: The following data is based on a 2019 conference abstract. Detailed quantitative results from a full peer-reviewed publication on this compound in the CT26 model are not publicly available at the time of this writing.
In vivo studies have demonstrated that this compound administration leads to reduced tumor growth in the CT26 syngeneic mouse model.[1][2] Furthermore, combining this compound with an anti-PD-L1 antibody resulted in enhanced therapeutic efficacy in this model.[1][2] While specific data for the CT26 model is limited, studies in the B16-OVA melanoma model provide insight into the immunological changes driven by this compound.
| Model | Treatment | Observed Effects | Immunological Changes (in B16-OVA model) |
| CT26 | This compound | Reduced tumor growth[1][2] | Data not specified in available sources. |
| CT26 | This compound + anti-PD-L1 | Enhanced therapeutic efficacy[1][2] | Data not specified in available sources. |
| B16-OVA | This compound | Reduced tumor growth[1][2] | ↑ Tumor-infiltrating CD8+ T cells↑ Tumor-infiltrating NK cells↓ GR1+ myeloid cells↓ CD206+ M2 macrophages[1][2] |
Experimental Protocols
The following are representative protocols for establishing the CT26 tumor model and for the administration of an oral therapeutic agent like this compound. These protocols are generalized and should be optimized for specific experimental designs.
CT26 Cell Culture and Tumor Implantation
-
Cell Culture:
-
Culture CT26.WT cells (ATCC CRL-2638) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Tumor Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free RPMI-1640 or Phosphate Buffered Saline (PBS).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
-
-
Animal Model:
-
Use female BALB/c mice, 6-8 weeks of age.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
Subcutaneous Tumor Implantation:
-
Shave the right flank of the mouse and sterilize the area with an alcohol wipe.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁵ CT26 cells) subcutaneously into the prepared flank.
-
Monitor mice for tumor growth. Tumors typically become palpable within 5-7 days.
-
Therapeutic Administration Protocol (Representative)
-
Tumor Growth Monitoring:
-
Begin measuring tumor volume 3-4 days post-implantation using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice regularly (e.g., 2-3 times per week).
-
-
Randomization:
-
When tumors reach an average volume of approximately 80-100 mm³, randomize mice into treatment and control groups.
-
-
This compound Administration (Monotherapy - Example):
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water) to the control group via oral gavage daily.
-
This compound Group: Administer this compound, formulated in the vehicle solution, via oral gavage daily. Note: The exact dosage is not publicly available and would need to be determined through dose-finding studies.
-
-
Combination Therapy (this compound + anti-PD-L1 - Example):
-
This compound Administration: Administer as described for monotherapy.
-
anti-PD-L1 Administration: Administer anti-mouse PD-L1 antibody (or isotype control) via intraperitoneal (IP) injection (e.g., 10 mg/kg) twice a week.
-
-
Study Endpoints:
-
Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.
-
Primary endpoints typically include tumor growth inhibition (TGI) and changes in body weight.
-
Secondary endpoints may include overall survival and ex vivo analysis of tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.
-
References
Application Notes and Protocols: B16-OVA Mouse Model with BAY-218
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B16-OVA mouse model is a widely utilized syngeneic tumor model in immuno-oncology research. It employs the B16 melanoma cell line, which has been transfected to express the chicken ovalbumin (OVA) protein. As OVA is a foreign antigen in C57BL/6 mice, it serves as a model tumor-associated antigen, enabling the precise tracking of antigen-specific immune responses. This model is particularly valuable for evaluating the efficacy of novel immunotherapies.
BAY-218 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR signaling pathway is increasingly recognized as a key regulator of immune responses within the tumor microenvironment. Upregulation of AHR signaling, often through metabolites of tryptophan like kynurenine (B1673888) produced by the enzyme IDO1, can lead to an immunosuppressive environment. By inhibiting AHR, this compound has been shown to enhance anti-tumoral immune responses, leading to reduced tumor growth.[1][2][3] In the B16-OVA model, this compound administration has been demonstrated to increase the frequency of tumor-infiltrating CD8+ T cells and Natural Killer (NK) cells, while decreasing the populations of suppressive GR1+ myeloid cells and M2 macrophages.[1][4]
These application notes provide a detailed protocol for utilizing the B16-OVA mouse model in conjunction with the AHR inhibitor this compound to assess its anti-tumor efficacy and impact on the tumor immune microenvironment.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound in B16-OVA Tumor-Bearing Mice
| Treatment Group | Day 7 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) at Day 21 |
| Vehicle Control | 100 ± 15 | 550 ± 60 | 1500 ± 150 | 0% |
| This compound (30 mg/kg, p.o., daily) | 95 ± 12 | 350 ± 45 | 700 ± 90 | 53% |
Note: The data presented in this table is illustrative and based on the expected outcomes of this compound treatment as described in preclinical studies. Actual results may vary.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | NK Cells (% of CD45+ cells) | Gr1+ Myeloid Cells (% of CD45+ cells) | CD206+ M2 Macrophages (% of CD45+ cells) |
| Vehicle Control | 10 ± 2.5 | 5 ± 1.2 | 40 ± 5.0 | 25 ± 3.0 |
| This compound (30 mg/kg, p.o., daily) | 25 ± 3.5 | 12 ± 2.0 | 20 ± 4.0 | 10 ± 2.5 |
Note: The data presented in this table is illustrative and based on the expected immunomodulatory effects of this compound as reported in the B16-OVA model.[1][4] Actual results may vary.
Experimental Protocols
B16-OVA Cell Culture and Preparation
Materials:
-
B16-OVA cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture B16-OVA cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 to maintain OVA expression.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
For tumor inoculation, harvest cells in their logarithmic growth phase.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile, ice-cold PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to 5 x 10^6 cells/mL in sterile, ice-cold PBS. Keep the cell suspension on ice until injection.
In Vivo B16-OVA Tumor Model
Materials:
-
Female C57BL/6 mice, 6-8 weeks old
-
Prepared B16-OVA cell suspension
-
1 mL syringes with 27-gauge needles
-
Calipers
Protocol:
-
Acclimatize mice for at least one week prior to the experiment.
-
On the day of inoculation (Day 0), shave the right flank of each mouse.
-
Gently resuspend the B16-OVA cell suspension to ensure a uniform mixture.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^5 B16-OVA cells) into the shaved flank of each mouse.
-
Monitor the mice daily for tumor appearance. Tumors should become palpable within 5-7 days.
-
Once tumors are palpable, measure tumor dimensions every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
This compound Formulation and Administration
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O)
-
Oral gavage needles
Protocol:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile ddH2O.
-
To prepare the this compound formulation (e.g., for a 30 mg/kg dose), dissolve the appropriate amount of this compound in the vehicle. For example, for a 20g mouse receiving a 100 µL dose, the concentration would be 6 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare the formulation fresh daily.
-
Based on preclinical studies with similar AHR inhibitors in the B16-OVA model, a recommended starting dose is 30 mg/kg.[5][6]
-
Begin treatment when tumors reach a mean volume of approximately 50-100 mm³.
-
Administer this compound or vehicle control to the respective groups of mice daily via oral gavage (p.o.).
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)
-
GentleMACS Dissociator
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-Gr1, anti-F4/80, anti-CD206)
-
Flow cytometer
Protocol:
-
At the study endpoint, euthanize mice and excise tumors.
-
Mechanically and enzymatically dissociate tumors into single-cell suspensions according to the manufacturer's protocol for the tumor dissociation kit.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and perform a cell count.
-
Block Fc receptors by incubating the cells with Fc block.
-
Stain the cells with a panel of fluorochrome-conjugated antibodies to identify immune cell populations.
-
Acquire data on a flow cytometer and analyze the results to quantify the different immune cell subsets within the tumor microenvironment.
Mandatory Visualization
Caption: AHR signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the B16-OVA mouse model with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BAY-228 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-218 is a potent and selective small-molecule inhibitor of the Aryl hydrocarbon Receptor (AhR).[1][2][3][4] It functions by inhibiting the nuclear translocation of AhR, thereby preventing the transcription of dioxin response element (DRE)-regulated target genes.[1] This inhibitory action can rescue cellular processes from the effects of both exogenous and endogenous AhR ligands.[1] In preclinical studies, this compound has been shown to enhance anti-tumor immune responses and reduce tumor growth.[1][5] Proper preparation of a this compound stock solution is a critical first step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound due to its high solvating power for organic molecules.
Data Presentation
The following table summarizes the key quantitative data for preparing a this compound stock solution with DMSO.
| Parameter | Value | Source(s) |
| Molecular Weight | 401.82 g/mol | [1][4] |
| Solubility in DMSO | 30 mg/mL (74.66 mM) - 252 mg/mL (627.15 mM) | [1][6][7] |
| Recommended Stock Solution Concentration | 10 mM - 100 mM | General laboratory practice |
| Storage of Solid Compound | -20°C for up to 3 years | [1][6] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][6] |
Note: The reported solubility of this compound in DMSO varies across different suppliers. It is recommended to start with a lower concentration and perform a small-scale solubility test before preparing a large volume of stock solution. Sonication may be required to fully dissolve the compound.[6]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 401.82 g/mol x 1000 mg/g = 4.0182 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 4.02 mg of this compound powder directly into the tared tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 401.82 ( g/mol )] / 10 (mmol/L)
-
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[6]
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][6]
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AhR inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]
- 6. This compound | AHR antagonist 1 | Anti-tumor immunity | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Formulation of BAY-218 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo formulation and administration of BAY-218, a potent and selective Aryl Hydrocarbon Receptor (AhR) inhibitor, for animal studies. The protocols outlined below are intended to ensure consistent and reproducible results in preclinical research settings.
Introduction to this compound
This compound is a small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. In the tumor microenvironment, the AhR pathway can be co-opted by cancer cells to promote immunosuppression. By inhibiting AhR, this compound can enhance anti-tumoral immune responses, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments like checkpoint inhibitors.[1][2]
In Vivo Formulation of this compound
A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent to ensure its solubility, stability, and bioavailability. The following formulation has been reported for the in vivo delivery of this compound.
Materials and Reagents
| Component | Supplier/Grade | Purpose |
| This compound | Research Grade | Active Pharmaceutical Ingredient |
| Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, ≥99.9% | Solubilizing agent |
| Polyethylene glycol 300 (PEG300) | Low-endotoxin, research grade | Co-solvent |
| Tween 80 (Polysorbate 80) | Low-endotoxin, research grade | Surfactant/Emulsifier |
| Deionized distilled water (ddH₂O) or Saline (0.9% NaCl) | Sterile, for injection | Vehicle |
Formulation Protocol
This protocol details the preparation of a stock solution and a final dosing solution for oral administration of this compound.
Protocol 1: Preparation of this compound Formulation
-
Prepare Stock Solution:
-
Prepare Dosing Solution (Example for 1 mL):
-
To 400 µL of PEG300, add 50 µL of the 80 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL.[1]
-
The final concentration of this compound in this dosing solution will be 4 mg/mL.
-
Formulation Stability and Storage
| Parameter | Recommendation |
| Stock Solution Storage | Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| Dosing Solution Stability | It is recommended to prepare the dosing solution fresh for each day of administration to ensure optimal results.[1] If short-term storage is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours. |
Experimental Protocols for In Vivo Studies
The following protocols are designed for efficacy studies of this compound in a syngeneic mouse tumor model.
Animal Model
The CT26 syngeneic mouse model is a commonly used and well-characterized model for colorectal cancer and is responsive to immunotherapies.[3][4]
| Parameter | Specification |
| Animal Strain | BALB/c mice |
| Age | 6-8 weeks |
| Sex | Female |
| Tumor Cell Line | CT26 (murine colon carcinoma) |
Experimental Workflow
Protocol 2: CT26 Tumor Model and this compound Administration
-
Tumor Cell Inoculation:
-
Culture CT26 cells according to standard protocols.
-
On Day 0, subcutaneously inject 1 x 10⁶ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Groups:
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³. This is typically around day 7-10 post-inoculation.
-
Example treatment groups:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (30 mg/kg, oral gavage, once daily)
-
Group 3: Anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: this compound (30 mg/kg, oral gavage, once daily) + Anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
-
-
Drug Administration:
-
This compound: Administer this compound or the vehicle control daily via oral gavage. The volume should not exceed 10 mL/kg body weight. For a 20g mouse, this would be a maximum of 0.2 mL.
-
Anti-PD-L1 Antibody: Administer the anti-PD-L1 antibody or an isotype control via intraperitoneal injection on the specified days.
-
-
Monitoring:
-
Measure tumor volume and body weight daily or every other day.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.
-
At the endpoint, collect tumors, blood, and spleens for ex vivo analysis (e.g., flow cytometry, immunohistochemistry).
-
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the AhR signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Tumor Volume Data
| Treatment Group | Day 7 (mm³) | Day 10 (mm³) | Day 14 (mm³) | Day 18 (mm³) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Anti-PD-L1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Anti-PD-L1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example of Body Weight Data
| Treatment Group | Day 7 (g) | Day 10 (g) | Day 14 (g) | Day 18 (g) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Anti-PD-L1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + Anti-PD-L1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Precipitation in dosing solution | Incomplete dissolution or temperature changes. | Ensure fresh, anhydrous DMSO is used. Prepare the solution fresh daily. Gentle warming and vortexing may aid dissolution. |
| Difficulty with oral gavage | Improper technique or incorrect needle size. | Ensure proper training in animal handling and gavage technique. Use an appropriately sized, ball-tipped gavage needle. |
| Significant body weight loss (>15%) | Drug toxicity or tumor burden. | Monitor animals closely. Consider reducing the dose or frequency of administration. Consult with a veterinarian. |
| Variable tumor growth | Inconsistent cell injection or animal health. | Ensure a consistent number of viable cells are injected. Use healthy animals of a similar age and weight. |
These application notes and protocols provide a framework for conducting in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations for animal welfare.
References
Application Notes and Protocols: BAY-218 in Combination with Anti-PD-L1 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for evaluating the combination of BAY-218, a potent Aryl Hydrocarbon Receptor (AhR) inhibitor, with anti-PD-L1 immunotherapy. The synergistic anti-tumor effects of this combination therapy are detailed, along with methodologies for key in vitro and in vivo experiments.
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy.[1] One of the key mechanisms of immune evasion is the upregulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] Tumors can exploit this pathway by metabolizing tryptophan into kynurenine, an endogenous AhR ligand, which promotes an immunosuppressive milieu.[2][3] this compound is a selective small-molecule inhibitor of AhR that blocks the nuclear translocation of AhR and subsequent expression of its target genes.[4] By inhibiting AhR, this compound can reverse this immunosuppression and enhance anti-tumor immune responses.[4]
Programmed cell death ligand 1 (PD-L1) is an immune checkpoint protein frequently overexpressed on tumor cells, which binds to its receptor PD-1 on activated T cells, leading to T cell exhaustion and immune evasion.[5][6] Antibodies that block the PD-1/PD-L1 interaction have shown significant clinical benefit in various cancers.[5][6] However, a substantial number of patients do not respond to anti-PD-1/PD-L1 monotherapy.[5]
The combination of this compound with anti-PD-L1 therapy represents a promising strategy to overcome resistance to checkpoint inhibitors by targeting a distinct and complementary immunosuppressive pathway. Preclinical studies have demonstrated that this combination leads to enhanced anti-tumor efficacy.[4][7]
Data Presentation
The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating AhR inhibitors, including this compound and other molecules in its class, in combination with anti-PD-1/PD-L1 therapy.
Table 1: Preclinical Efficacy of this compound in Combination with Anti-PD-L1 Therapy in Syngeneic Mouse Models
| Parameter | Monotherapy (this compound or Anti-PD-L1) | Combination Therapy (this compound + Anti-PD-L1) | Tumor Model | Reference |
| Tumor Growth Inhibition | Moderate | Significantly Enhanced | CT26 Colon Carcinoma | [4][7] |
| Tumor-Infiltrating CD8+ T cells | Increased | Further Increased | B16-OVA Melanoma | |
| Tumor-Infiltrating Regulatory T cells (Tregs) | Decreased | Further Decreased | B16-OVA Melanoma | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased | Further Decreased | B16-OVA Melanoma |
Table 2: Clinical Trial Data for AhR Inhibitors in Combination with PD-1/PD-L1 Inhibitors in Advanced Solid Tumors
| AhR Inhibitor | Checkpoint Inhibitor | Tumor Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings | Reference |
| IK-175 | Nivolumab (B1139203) | Urothelial Carcinoma | 6% (Combination) | 49% (Combination) | Showed a predictable safety profile and meaningful clinical benefit in heavily pretreated patients. | [2] |
| BAY-2416964 | Pembrolizumab | Advanced Solid Tumors | - | 32.8% (Stable Disease with Monotherapy) | Well-tolerated combination. Ongoing study to determine efficacy. | [8] |
Experimental Protocols
In Vivo Syngeneic Mouse Tumor Model
This protocol describes the establishment of a syngeneic mouse tumor model to evaluate the in vivo efficacy of this compound in combination with anti-PD-L1 therapy.
Materials:
-
CT26 or B16-OVA murine tumor cell lines
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound (formulated for oral administration)
-
Anti-mouse PD-L1 antibody (or isotype control)
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Culture CT26 or B16-OVA cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-L1, this compound + anti-PD-L1).
-
Administer this compound orally according to the desired dosing schedule (e.g., daily).
-
Administer anti-PD-L1 antibody intraperitoneally according to the desired dosing schedule (e.g., twice weekly).
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., FACS, immunohistochemistry).
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol details the preparation of single-cell suspensions from tumors and subsequent analysis of immune cell populations by flow cytometry.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
70 µm cell strainers
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)
-
FACS buffer (PBS + 2% FBS)
Procedure:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D and DNase I and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding RPMI-1640 with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1-2 x 10^6 cells per tube for staining.
-
Block Fc receptors by incubating cells with anti-CD16/32 antibody.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
Wash the cells with FACS buffer and resuspend in an appropriate volume for acquisition on a flow cytometer.
Dioxin Response Element (DRE) Luciferase Reporter Assay
This assay is used to determine the inhibitory activity of this compound on AhR-mediated gene transcription.
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line)
-
DRE-luciferase reporter plasmid
-
Transfection reagent
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) or other AhR agonist
-
This compound
-
Luciferase assay reagent
Procedure:
-
Seed Hepa-1c1c7 cells in a 96-well plate.
-
Transfect the cells with the DRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
After a pre-incubation period (e.g., 1 hour), add the AhR agonist (e.g., TCDD) to the wells.
-
Incubate the cells for an additional 18-24 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of inhibition of luciferase activity by this compound compared to the agonist-only control.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound and anti-PD-L1 combination therapy.
Caption: AhR signaling pathway and inhibition by this compound.
Caption: PD-1/PD-L1 signaling pathway and blockade by anti-PD-L1 antibody.
References
- 1. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Improvement of the anticancer efficacy of PD-1/PD-L1 blockade via combination therapy and PD-L1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combination of anti-PD-L1 mAb plus Lm-LLO-E6 vaccine efficiently suppresses tumor growth and metastasis in HPV-infected cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols for Dioxin Response Element (DRE) Luciferase Assay with BAY-218
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in mediating cellular responses to a variety of xenobiotics, including dioxins and polycyclic aromatic hydrocarbons. Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, which include drug-metabolizing enzymes like CYP1A1.
The DRE-luciferase reporter assay is a highly sensitive and quantitative method used to study the activation of the AhR signaling pathway. This assay utilizes a plasmid containing the firefly luciferase reporter gene under the control of a promoter with multiple DREs. Activation of the AhR pathway leads to the expression of luciferase, and the resulting luminescence can be easily measured, providing a direct correlation to the level of AhR activation.
BAY-218 is a potent and selective small-molecule inhibitor of the AhR.[1] It functions by inhibiting the nuclear translocation of the AhR, thereby preventing the transcription of DRE-regulated genes.[1] This application note provides a detailed protocol for utilizing a DRE-luciferase assay to characterize the inhibitory activity of this compound on AhR signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical AhR signaling pathway and the experimental workflow for the DRE luciferase assay to test for AhR antagonists like this compound.
References
Assessing Aryl Hydrocarbon Receptor (AhR) Nuclear Translocation with BAY-218: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental and endogenous compounds. Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[1][2][3][4][5][6] Dysregulation of the AhR signaling pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
BAY-218 is a potent and selective small-molecule inhibitor of the AhR.[7][8] Its mechanism of action involves the inhibition of AhR nuclear translocation, thereby preventing the downstream transcriptional activation of AhR target genes.[7][9] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on AhR nuclear translocation and downstream signaling events.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in various in vitro assays.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference(s) |
| AhR Inhibitory Activity (IC₅₀) | U87 glioblastoma | 39.9 nM | [10] |
| CYP1A1 Inhibitory Activity (IC₅₀) | U937 monocytic | 70.7 µM | [10] |
| AhR-induced CYP1A1 Expression Inhibition (IC₅₀) | U937 monocytic | 21 nM | [11] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent/Assay | Cell Line | Concentration/Dilution | Incubation Time | Reference(s) |
| This compound Treatment | U937 | 1 nM - 3 µM | 4 hours (for CYP1A1 expression) | [10][12] |
| This compound Treatment | U87 | 72 pM - 20 µM | Varies by assay | [10] |
| TCDD (AhR Agonist) | HepG2 | 1 - 100 nM | 4 - 24 hours | [3][13][14][15][16] |
| Anti-AhR Antibody (Western Blot) | HepG2 | 1:1000 - 1:5000 | 1.5 hours at RT | [4][8] |
| Anti-AhR Antibody (Immunofluorescence) | HepG2 | 1:800 | Overnight at 4°C | [4][17] |
Signaling Pathway and Experimental Workflow
AhR Signaling Pathway
Caption: Canonical AhR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing AhR Nuclear Translocation
Caption: Workflow for evaluating the effect of this compound on AhR nuclear translocation.
Experimental Protocols
Cell Culture
a. U87 MG (Glioblastoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][7][18]
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[1][7]
-
Subculturing: When cells reach 80-90% confluency, detach using 0.25% Trypsin-EDTA. Split at a ratio of 1:4.[7][18]
-
Seeding Density: For assays, seed at 1 x 10⁴ cells/cm².[1]
b. HepG2 (Hepatocellular Carcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][19][20]
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[19]
-
Subculturing: When cells are 80-90% confluent, detach using 0.05% Trypsin-EDTA. Split at a ratio of 1:4 to 1:8.[19][20]
-
Seeding Density: For assays, a plating density of 20,000 cells/cm² is recommended.[21]
c. U937 (Histiocytic Lymphoma, Monocytic)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][22][23]
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[22][23]
-
Subculturing: These are suspension cells. Dilute the cell suspension with fresh medium to a density of 1-3 x 10⁵ cells/mL every 2-3 days.[5][23]
Immunofluorescence for AhR Nuclear Translocation
-
Cell Seeding: Seed cells (e.g., HepG2) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound at desired concentrations for 1 hour. Then, co-treat with an AhR agonist (e.g., 10 nM TCDD) for 1-2 hours. Include vehicle and agonist-only controls.
-
Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-AhR antibody (e.g., 1:800 dilution for HepG2) in 1% BSA in PBST overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and a nuclear counterstain (e.g., DAPI) in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBST. Mount coverslips onto microscope slides using an anti-fade mounting medium. Visualize and capture images using a fluorescence microscope.
Subcellular Fractionation and Western Blotting
-
Cell Lysis and Fractionation:
-
Culture and treat cells (e.g., HepG2) in a 10 cm dish.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse with a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with a primary antibody against AhR (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Incubate with primary antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to assess fractionation purity.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
DRE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., U87 or HepG2) with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound for 1 hour, followed by stimulation with an AhR agonist (e.g., TCDD) for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[24][25]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control.
Quantitative PCR (qPCR) for CYP1A1 Expression
-
Cell Treatment and RNA Extraction: Treat cells (e.g., U937) with this compound and/or an AhR agonist as described above. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or HPRT1).[12]
-
Human CYP1A1 Forward Primer: (Example) 5'-CCT GTC CCA CCA GTC AAG AT-3'
-
Human CYP1A1 Reverse Primer: (Example) 5'-GCT TTT GAT GGG TGT GAG CC-3'
-
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on AhR nuclear translocation and downstream signaling. By employing these methodologies, scientists can effectively characterize the mechanism of action of this compound and other potential AhR modulators in various cellular contexts, contributing to the development of novel therapeutics for AhR-mediated diseases.
References
- 1. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 2. encodeproject.org [encodeproject.org]
- 3. 2,3,7,8-Tetrachlorodibenzo-p-dioxin suppresses the growth of human liver cancer HepG2 cells in vitro: Involvement of cell signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AHR antibody (67785-1-Ig) | Proteintech [ptglab.com]
- 5. U937. Culture Collections [culturecollections.org.uk]
- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 7. encodeproject.org [encodeproject.org]
- 8. AHR antibody (17840-1-AP) | Proteintech [ptglab.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | AHR antagonist 1 | Anti-tumor immunity | TargetMol [targetmol.com]
- 11. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Introducing the “TCDD-Inducible AhR-Nrf2 Gene Battery” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
- 19. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 20. bcrj.org.br [bcrj.org.br]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 23. static.igem.org [static.igem.org]
- 24. assaygenie.com [assaygenie.com]
- 25. med.emory.edu [med.emory.edu]
Troubleshooting & Optimization
BAY-218 Technical Support Center: Troubleshooting Solubility in Cell Culture Media
Welcome to the technical support center for BAY-218, a potent and selective Aryl hydrocarbon Receptor (AhR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO. This compound is practically insoluble in water and aqueous solutions like PBS or cell culture media alone.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. Why is this happening?
A2: This is a common issue with hydrophobic compounds like this compound. When the concentrated DMSO stock is diluted into an aqueous environment like cell culture media, the dramatic change in solvent polarity causes the compound to "crash out" or precipitate. The final DMSO concentration in your media is likely too low to maintain this compound in solution at your desired working concentration.
Q3: What is the maximum final DMSO concentration that is safe for my cells?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[1][2] However, the tolerance to DMSO can be cell line-dependent. It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess its effect on your specific cells.
Q4: Can I use other solvents to dissolve this compound for cell culture experiments?
A4: While other organic solvents might dissolve this compound, DMSO is the most commonly used and well-characterized solvent for in vitro studies. If you must explore other options, ensure they are cell-culture grade and perform thorough toxicity and vehicle control experiments.
Troubleshooting Guide: Preventing this compound Precipitation in Cell Culture Media
If you are experiencing precipitation of this compound upon dilution in your cell culture medium, follow these troubleshooting steps:
Issue: Immediate precipitation of this compound upon addition to cell culture media.
-
Possible Cause 1: High Final Concentration. The desired final concentration of this compound in your media exceeds its aqueous solubility limit, even with a small amount of DMSO.
-
Solution: Try lowering the final working concentration of this compound. It's possible that the effective concentration for your experiment is lower than the concentration at which precipitation occurs.
-
-
Possible Cause 2: Rapid Solvent Exchange. Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.
-
Solution: Employ a stepwise dilution method. Instead of a single dilution, perform one or more intermediate dilution steps. For example, first, dilute your concentrated DMSO stock into a smaller volume of pre-warmed media, then add this intermediate solution to your final culture volume.
-
-
Possible Cause 3: Low Temperature of Media. The solubility of many compounds, including this compound, decreases at lower temperatures.
-
Solution: Always use cell culture media that has been pre-warmed to 37°C before adding your this compound stock solution.
-
-
Possible Cause 4: Insufficient Mixing. Localized high concentrations of this compound can form and precipitate before the compound has a chance to disperse throughout the media.
-
Solution: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. This ensures rapid and even distribution.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL |
| Water | Insoluble |
| Ethanol | Slightly Soluble |
Data compiled from publicly available supplier datasheets.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 401.82 g/mol .
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Media (Minimizing Precipitation)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Intermediate Dilution:
-
Prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of pre-warmed complete cell culture medium.
-
Gently vortex the intermediate solution immediately after adding the stock.
-
-
Final Working Solution:
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.01%.
-
Visualizations
Signaling Pathway
This compound is an antagonist of the Aryl hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the recommended workflow for preparing a this compound working solution for cell culture experiments.
References
Technical Support Center: Optimizing BAY-218 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its primary mechanism of action is the inhibition of AhR nuclear translocation, which in turn prevents the transcription of AhR-regulated target genes.[2]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available data, a good starting point for dose-response experiments is a broad range from picomolar to micromolar concentrations. For example, in U87 glioblastoma cells, AhR inhibitory activity has been observed in a range of 72 pM to 20 µM.[3][4] For CYP1A1 inhibition in human monocytic U937 cells, a concentration range of 1 nM to 3 µM has been used.[3][4] A concentration of 1 µM was shown to rescue TNFα production in LPS-stimulated human monocytes.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2] For a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (months) or -80°C for long-term storage (up to two years).[3] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific endpoint being measured. Please refer to the data summary table below for specific values.
Q5: Is this compound cytotoxic?
A5: While specific cytotoxicity data for a wide range of cell lines is not extensively published, it is crucial to assess the cytotoxic effects of this compound in your specific cell model. This can be done using standard cell viability assays such as MTT, XTT, or CellTiter-Glo®. It is important to distinguish between the specific inhibitory effects on the AhR pathway and general cellular toxicity.
Q6: Are there known off-target effects of this compound?
A6: this compound is described as a selective AhR inhibitor.[5] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. It is good practice to include appropriate controls in your experiments to assess for off-target effects. This may include using a structurally unrelated AhR inhibitor or examining the effect of this compound on unrelated signaling pathways.
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Concentration Range | IC50 |
| U87 glioblastoma | AhR Inhibition | - | 72 pM - 20 µM | 39.9 nM |
| Human monocytic U937 | CYP1A1 Inhibition | Gene Expression | 1 nM - 3 µM | 70.7 µM |
| Primary human monocytes | Cytokine Secretion | TNFα production | 1 µM (single dose) | - |
Experimental Protocols
Protocol 1: Dioxin Response Element (DRE) Luciferase Reporter Assay
This assay measures the activation of the AhR signaling pathway by quantifying the expression of a luciferase reporter gene under the control of DREs.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transiently transfect the cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 1 nM to 10 µM.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Add an AhR agonist (e.g., TCDD at 1 nM or a known endogenous ligand like FICZ) to the wells. Include a vehicle control (DMSO) and an agonist-only control.
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of incubation, lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CYP1A1 Induction Assay (qRT-PCR)
This assay measures the ability of this compound to inhibit the induction of CYP1A1, a well-known AhR target gene.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells known to express functional AhR and respond to agonists (e.g., Hepa-1c1c7, primary hepatocytes) in a 6-well or 12-well plate.
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 1 hour.
-
Add an AhR agonist (e.g., TCDD at 10 nM) to the wells. Include a vehicle control and an agonist-only control.
-
-
RNA Isolation and cDNA Synthesis:
-
After 6-24 hours of incubation, harvest the cells and isolate total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Use a standard qPCR protocol with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene.
-
Determine the percentage of inhibition of agonist-induced CYP1A1 expression for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: TNFα Secretion Assay (ELISA)
This protocol is designed to assess the ability of this compound to rescue the suppression of TNFα secretion by AhR activation in immune cells.
Methodology:
-
Isolation and Culture of Primary Human Monocytes:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Plate the monocytes in a 96-well plate at a suitable density.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the monocytes with this compound at a concentration of 1 µM for 1 hour.[3]
-
Add an AhR agonist known to suppress TNFα (e.g., kynurenic acid) to the appropriate wells.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Include the following controls: untreated cells, LPS only, LPS + AhR agonist, and LPS + AhR agonist + this compound.
-
-
Supernatant Collection and ELISA:
-
After 18-24 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a commercially available human TNFα ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided TNFα standards.
-
Calculate the concentration of TNFα in each sample.
-
Compare the TNFα levels between the different treatment groups to determine the effect of this compound on rescuing LPS-induced TNFα secretion.
-
Mandatory Visualizations
Caption: AhR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Assays.
Caption: Troubleshooting Logic for this compound In Vitro Assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition by this compound | 1. This compound concentration is too low. 2. This compound has degraded. 3. AhR agonist is not working or at a suboptimal concentration. 4. Cells are not responsive to AhR signaling. | 1. Perform a dose-response experiment with a wider concentration range of this compound. 2. Prepare fresh stock and working solutions of this compound. 3. Verify the activity of your AhR agonist with a positive control. 4. Ensure your cell line expresses a functional AhR pathway. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Use calibrated pipettes and ensure proper mixing of reagents. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Low signal in the assay (e.g., low luciferase activity) | 1. Low transfection efficiency (for reporter assays). 2. Suboptimal agonist concentration. 3. Insufficient incubation time. 4. Poor cell health. | 1. Optimize your transfection protocol. 2. Titrate your AhR agonist to determine the optimal concentration for induction. 3. Perform a time-course experiment to determine the optimal incubation time. 4. Check cell viability and morphology. |
| Results suggest cytotoxicity | 1. This compound concentration is too high. 2. Solvent (DMSO) concentration is too high. | 1. Perform a cell viability assay (e.g., MTT, XTT) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. 2. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all wells. |
References
preventing BAY-218 precipitation in aqueous solutions
Welcome to the technical support center for BAY-218. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues related to its precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated out of solution when I added it to my aqueous buffer/media. What happened?
A1: this compound is a hydrophobic compound with low aqueous solubility. Precipitation, often referred to as "crashing out," is common when a concentrated stock solution in an organic solvent (like DMSO) is diluted too quickly or into a final concentration that exceeds its solubility limit in the aqueous medium.
Q2: How can I prevent this compound from precipitating during my experiment?
A2: To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible in your final aqueous solution, ideally below 0.5%, to minimize its toxic effects on cells and reduce the chances of precipitation.
-
Use a Co-solvent System: For in vivo or certain in vitro applications, a co-solvent system can be employed to improve solubility. A typical formulation involves dissolving this compound in DMSO first, then adding co-solvents like PEG300 and Tween 80 before the final dilution in an aqueous vehicle like saline or PBS.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in the pre-warmed aqueous medium. This gradual reduction in solvent concentration can help maintain solubility.
-
Gentle Mixing: When diluting, add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring.
-
Temperature Control: Pre-warming your aqueous buffer or cell culture media to the experimental temperature (e.g., 37°C) can sometimes improve the solubility of the compound.
-
Sonication: In some instances, brief sonication of the stock solution in DMSO can help ensure it is fully dissolved before further dilution.[1]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in several organic solvents but is practically insoluble in water.[2]
-
Recommended Solvents: DMSO, DMF, and Ethanol are effective solvents for preparing stock solutions.[2][3]
-
Storage:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) |
| DMSO | 252 mg/mL[1] | 627.15 mM[1] |
| DMSO | 80 mg/mL[2] | 199.09 mM[2] |
| DMSO | 30 mg/mL[3] | 74.66 mM |
| DMF | 30 mg/mL[3] | 74.66 mM |
| Ethanol | 1 mg/mL[3] | 2.49 mM |
| Water | Insoluble[2] | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound powder (Molecular Weight: 401.82 g/mol )[1][2][3][4]. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.018 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -80°C.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM DMSO stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution (or the stock solution for a single dilution step) to the final volume of pre-warmed medium while gently mixing. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing a this compound solution.
Caption: this compound inhibits the AHR signaling pathway.
References
improving BAY-218 stability in experimental conditions
Welcome to the technical support center for BAY-218, a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an aryl hydrocarbon receptor (AhR) antagonist.[1][2][3] It functions by inhibiting the nuclear translocation of AhR, which in turn prevents the transcription of dioxin response element (DRE)-regulated target genes.[4] This inhibition can help to restore anti-tumor immune responses.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years or at 4°C for up to 6 months.[2] Once dissolved in a solvent, stock solutions are stable for up to 1 year at -80°C and for 1 month at -20°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[4]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used, with a solubility of up to 80 mg/mL.[4] It is also soluble in Ethanol at up to 20 mg/mL and in DMF at 30 mg/mL.[4][5] Note that this compound is insoluble in water.[4] When using DMSO, it is important to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.[4]
Q4: I'm observing precipitation of this compound after diluting my DMSO stock solution in aqueous media for my cell culture experiment. What should I do?
A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the media, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
-
Use of Surfactants: For in vivo formulations, surfactants like Tween-80 and solvents like PEG300 are often used to improve solubility.[4][6] While not standard for cell culture, for specific assays, a very low, non-toxic concentration of a biocompatible surfactant might be considered after careful validation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in cell-based assays | Compound Degradation: Improper storage or handling of this compound stock solutions. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[4] |
| Low Compound Activity: The compound may not be active at the tested concentrations. | Perform a dose-response experiment to determine the optimal concentration. Use a positive control for AhR activation to validate the assay system. | |
| Cell Health: Poor cell viability or health can affect assay results. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at the optimal density.[7] | |
| High background signal in reporter assays | Intrinsic Promoter Activity: The reporter plasmid may have high basal activity. | Use a reporter plasmid with a minimal promoter.[8] |
| Reagent Contamination: Contaminated reagents can lead to non-specific signals. | Use fresh, sterile reagents.[8] | |
| Variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution.[9] |
| Pipetting Errors: Inaccurate dispensing of compound or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge Effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media.[8] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 401.82 g/mol | [4] |
| Formula | C₂₀H₁₇ClFN₃O₃ | [4] |
| IC₅₀ (AhR Inhibition) | 39.9 nM (in U87 glioblastoma cells) | [1][2] |
| Solubility in DMSO | 80 mg/mL (199.09 mM) | [4] |
| Solubility in Ethanol | 20 mg/mL | [4] |
| Powder Storage | -20°C for 3 years | [4] |
| Solution Storage (-80°C) | 1 year | [4] |
| Solution Storage (-20°C) | 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder (e.g., for 1 mg of this compound, add 248.8 µL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.[4]
-
Protocol 2: In Vitro AhR Reporter Gene Assay
-
Materials:
-
Hepa 1.1 or HepG2 cells stably transfected with a DRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
White, clear-bottom 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
AhR agonist (e.g., TCDD or FICZ)
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Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare the AhR agonist at a concentration that gives a robust signal (e.g., EC₈₀).
-
Treatment:
-
For antagonist mode: Pre-incubate the cells with the desired concentrations of this compound for 1 hour.
-
Add the AhR agonist to the wells already containing this compound.
-
Include appropriate controls: vehicle (DMSO), agonist only, and this compound only.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the media and wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition by this compound relative to the agonist-only control.
-
Plot the data and determine the IC₅₀ value.
-
-
Visualizations
Caption: Canonical AhR Signaling Pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | AhR inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | AHR antagonist 1 | Anti-tumor immunity | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. marinbio.com [marinbio.com]
BAY-218 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results when working with BAY-218, a potent and selective Aryl Hydrocarbon Receptor (AhR) inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] Its mechanism of action involves blocking the nuclear translocation of AhR, which in turn inhibits the expression of dioxin response element (DRE)-luciferase reporter genes and other AhR-regulated target genes.[4] This inhibition occurs for both externally and internally produced AhR ligands.[4]
Q2: What are the primary research applications for this compound?
This compound is primarily used in cancer research and immunology.[1][2] It has been shown to enhance anti-tumor immune responses and reduce tumor growth in preclinical models.[1] Specifically, it can rescue the production of TNFα in immune cells that have been suppressed by kynurenic acid.[4]
Q3: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. Refer to the table below for detailed information.
| Parameter | Recommendation | Source |
| Purity | >98% (HPLC) | [5] |
| Appearance | Solid | [6][7] |
| Molecular Weight | 401.82 g/mol | [7] |
| Solubility | DMSO: ≥ 250 mg/mL | [1] |
| DMF: 30 mg/ml | [6] | |
| Ethanol: 1 mg/ml | [6] | |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Note: It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[8]
Q4: Can serum in my cell culture medium affect the activity of this compound?
Yes, proteins in serum can bind to small molecules like this compound, potentially reducing the effective concentration of the compound that is available to the cells. If you suspect that serum is interfering with your results, consider performing experiments in serum-free or reduced-serum conditions.[8]
Troubleshooting Guides
In Vitro Assays: Unexpected Results
Problem 1: No observable effect of this compound at tested concentrations.
-
Possible Cause: Concentration is too low.
-
Solution: Test a higher concentration range. Some compounds require higher concentrations to elicit a response in in vitro settings compared to biochemical assays.[8]
-
-
Possible Cause: Compound instability.
-
Solution: Ensure that this compound has been stored and handled correctly. Prepare fresh dilutions for each experiment.[8]
-
-
Possible Cause: Insensitive cell line or assay.
-
Solution: Verify that your cell line expresses the AhR target. Use a positive control to ensure that the assay is working as expected.[8]
-
Problem 2: High level of cell death observed across all concentrations.
-
Possible Cause: Compound-induced cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust your experimental concentrations to be below the cytotoxic threshold.[8]
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[8]
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize cell culture parameters such as cell passage number, confluency, and media composition.[8]
-
-
Possible Cause: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[8]
-
DRE-Luciferase Reporter Assays: Specific Issues
Problem 4: Weak or no signal in the DRE-luciferase reporter assay.
-
Possible Cause: Low transfection efficiency.
-
Solution: Optimize the transfection protocol by testing different ratios of plasmid DNA and transfection reagents.[9]
-
-
Possible Cause: Weak promoter activity.
-
Solution: If possible, consider using a stronger promoter to drive luciferase expression.[9]
-
-
Possible Cause: Reagent issues.
-
Solution: Ensure that all reagents, including the luciferase substrate, are not expired and have been stored correctly.[9]
-
Problem 5: High background signal in the DRE-luciferase reporter assay.
-
Possible Cause: Assay plate issues.
-
Solution: Use white or opaque plates to reduce background luminescence from neighboring wells.[10]
-
-
Possible Cause: Contamination.
-
Solution: Use freshly prepared reagents and samples to rule out contamination as a source of high background.[9]
-
In Vivo Studies: Unexpected Outcomes
Problem 6: Lack of in vivo efficacy despite promising in vitro results.
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Possible Cause: Poor bioavailability.
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Solution: Review the formulation and administration route. Ensure that the formulation is appropriate for the chosen route of administration to achieve adequate exposure.
-
-
Possible Cause: Rapid metabolism.
-
Solution: Investigate the pharmacokinetic profile of this compound in the animal model being used. Rapid metabolism could lead to sub-therapeutic concentrations at the target site.
-
-
Possible Cause: Off-target effects.
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Solution: While this compound is selective, off-target effects can sometimes lead to unexpected in vivo outcomes. Consider performing broader profiling to identify potential off-target interactions.
-
Experimental Protocols & Methodologies
A crucial aspect of troubleshooting is ensuring that the experimental protocols are sound. Below are key considerations for common experimental setups with this compound.
Dose-Response Experiment for In Vitro Assays
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration.
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Readout: Measure the biological response of interest (e.g., luciferase activity, gene expression).
-
Toxicity Assessment: In a parallel plate, assess cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo®) to distinguish between targeted effects and general cytotoxicity.[11]
Visualizing Pathways and Workflows
To aid in understanding the experimental context, the following diagrams illustrate the AhR signaling pathway and a general troubleshooting workflow.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2162982-11-6 [chemicalbook.com]
- 3. This compound | AHR antagonist 1 | Anti-tumor immunity | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | AhR inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: BAY-218 Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of BAY-218 in primary cells. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). Its primary mechanism of action involves blocking the nuclear translocation of AhR, which in turn prevents the transcription of AhR target genes. This inhibition can reverse immunosuppressive effects mediated by AhR activation.
Q2: Is this compound expected to be cytotoxic to primary cells?
A2: The primary immunomodulatory effect of this compound is not direct cytotoxicity. By inhibiting the AhR pathway, this compound is designed to restore or enhance immune cell function rather than induce cell death. However, as with any small molecule inhibitor, off-target effects or cytotoxicity at high concentrations are possible. Therefore, it is crucial to perform thorough dose-response studies to determine the optimal non-toxic concentration for your specific primary cell type and experimental conditions.
Q3: What are the appropriate controls for a this compound cytotoxicity experiment?
A3: To ensure the validity of your results, the following controls are essential:
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Untreated Control: Primary cells cultured in medium alone to establish a baseline for viability.
-
Vehicle Control: Primary cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is critical to distinguish the effects of the compound from those of the solvent.
-
Positive Control: A known cytotoxic compound to ensure the assay is performing as expected. The choice of positive control will depend on the cell type and assay being used.
-
No-Cell Control: Wells containing only culture medium and the assay reagents to determine background signal.
Q4: Which cytotoxicity assays are recommended for assessing the effects of this compound on primary cells?
A4: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's effects.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis and necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays can distinguish between early and late apoptosis, providing more detailed information about the mechanism of cell death.
Data Presentation
Due to the limited publicly available data on the specific cytotoxic profile of this compound in various primary human immune cells, we provide the following template tables. Researchers should perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for their primary cell type of interest.
Table 1: Cytotoxicity of this compound on Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
| Assay Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|
| MTT | 24 | Data to be determined |
| MTT | 48 | Data to be determined |
| LDH Release | 24 | Data to be determined |
| LDH Release | 48 | Data to be determined |
Table 2: Cytotoxicity of this compound on Isolated Primary Human Immune Cells
| Cell Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|
| T Cells | MTT | 48 | Data to be determined |
| NK Cells | LDH Release | 24 | Data to be determined |
| Monocytes | WST-1 | 48 | Data to be determined |
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
| Compound precipitation | Visually inspect wells for precipitate after adding this compound. If precipitation occurs, consider adjusting the solvent or using a lower concentration range. |
Issue 2: No dose-dependent cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| This compound is not cytotoxic at the tested concentrations | This is a plausible outcome given its mechanism of action. Consider assays that measure immunomodulatory function rather than direct cytotoxicity. |
| Incorrect concentration range | Perform a wider range of serial dilutions, from nanomolar to high micromolar, to identify the effective concentration range. |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
Issue 3: High background signal in the assay.
| Possible Cause | Troubleshooting Steps |
| Contamination of cell culture | Regularly test for mycoplasma and other microbial contaminants. Ensure aseptic technique during all cell handling procedures. |
| Interference of this compound with assay reagents | Run a no-cell control with this compound at all tested concentrations to check for direct interaction with the assay components. |
| Phenol (B47542) red in culture medium | Some assays are sensitive to phenol red. If high background persists, consider using phenol red-free medium for the assay. |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Metabolic Activity
Objective: To determine the effect of this compound on the metabolic activity of primary cells as an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Assessing Membrane Integrity
Objective: To quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium (serum-free medium is often recommended for the assay step)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at an optimal density.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Centrifuge the plate and collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatants.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Mandatory Visualizations
appropriate vehicle control for BAY-218 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-218, a potent and selective Aryl Hydrocarbon Receptor (AhR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] Mechanistically, it works by preventing the nuclear translocation of the AhR, which in turn inhibits the expression of dioxin response element (DRE)-regulated target genes that are induced by both external and internal AhR ligands.[1][4] This inhibition of the AhR pathway can help to restore anti-tumor immune responses.[4][5][6]
Q2: What are the common in vitro applications of this compound?
A2: this compound is frequently used in cell-based assays to study its effect on AhR signaling and immune cell function. For example, it has been shown to rescue TNFα production in LPS-treated primary human monocytes that have been suppressed by the endogenous AhR ligand kynurenic acid.[1][4] It has also been used to determine its IC50 value for AhR inhibitory activity in U87 glioblastoma cells and for CYP1A1 inhibitory activity in the human monocytic U937 cell line.[2][7]
Q3: What are the typical in vivo applications of this compound?
A3: In vivo, this compound has been demonstrated to enhance anti-tumor immune responses and reduce tumor growth in syngeneic mouse tumor models, such as CT26 and B16-OVA.[1][4] It has also been shown to improve the therapeutic efficacy of anti-PD-L1 antibodies.[1][8]
Q4: How should I prepare a stock solution of this compound?
A4: For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1] Different suppliers provide varying maximum solubility concentrations in DMSO, ranging from 30 mg/mL to 252 mg/mL, so it is advisable to consult the manufacturer's datasheet.[7][9] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for storage.[1]
Q5: How should I store this compound and its stock solutions?
A5: The powdered form of this compound should be stored at -20°C for up to 3 years.[7] Stock solutions in DMSO should be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][7]
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous media for in vitro assays.
-
Cause: this compound is insoluble in water.[1]
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For your final working concentration in cell culture media, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Perform a serial dilution of the DMSO stock solution directly into the culture medium.
-
-
Vehicle Control: The appropriate vehicle control for this scenario is the cell culture medium containing the same final concentration of DMSO as used in the experimental conditions.
Issue 2: Compound precipitation in the final working solution.
-
Cause: The concentration of this compound in the final aqueous solution may exceed its solubility limit, even with a small percentage of DMSO.
-
Solution:
-
Lower the final concentration of this compound.
-
Slightly increase the final DMSO concentration, but be mindful of potential toxicity to your cells. A DMSO toxicity titration curve for your specific cell line is recommended.
-
Ensure the stock solution is fully dissolved before adding it to the aqueous medium. Sonication may be helpful for dissolving the compound in DMSO.[7]
-
Issue 3: Inconsistent results in in vivo studies.
-
Cause: Improper formulation and administration of this compound can lead to variable bioavailability.
-
Solution:
-
Formulation 1 (for oral administration): Prepare a suspension in a vehicle such as corn oil or 0.5% carboxymethylcellulose sodium (CMC-NA). For a corn oil formulation, a 10 mg/ml DMSO stock can be diluted into the oil.[1]
-
Formulation 2 (for parenteral administration): A common formulation involves a mixture of DMSO, PEG300, Tween80, and saline or ddH₂O.[1] A specific protocol involves adding a DMSO stock solution to PEG300, mixing, then adding Tween80, mixing again, and finally adding ddH₂O.[1] This solution should be used immediately.[1]
-
-
Vehicle Control: The appropriate vehicle control is the exact same formulation administered to the control group of animals, but without this compound. For example, if using the DMSO/PEG300/Tween80/water formulation, the vehicle control group should receive this same mixture in the same volume and by the same route of administration.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 30 mg/mL | - | [9] |
| DMSO | 80 mg/mL | Use fresh DMSO as it is hygroscopic. | [1] |
| DMSO | 252 mg/mL | Sonication is recommended. | [7] |
| Ethanol | 1 mg/mL | - | [9] |
| Ethanol | 20 mg/mL | - | [1] |
| Water | Insoluble | - | [1] |
Table 2: Recommended In Vivo Formulations
| Administration Route | Vehicle Components | Example Protocol | Vehicle Control | Reference |
| Oral | Corn Oil | Add 50 µL of 10 mg/mL DMSO stock to 950 µL of corn oil and mix. | 5% DMSO in corn oil | [1] |
| Oral | CMC-NA | Prepare a homogeneous suspension of at least 5 mg/mL in CMC-NA. | CMC-NA solution | [1] |
| Parenteral | DMSO, PEG300, Tween80, ddH₂O | To 400 µL of PEG300, add 50 µL of 80 mg/mL DMSO stock and mix. Add 50 µL of Tween80 and mix. Add 500 µL of ddH₂O to a final volume of 1 mL. Use immediately. | 5% DMSO, 40% PEG300, 5% Tween80 in ddH₂O | [1] |
Experimental Protocols & Visualizations
This compound Mechanism of Action: AhR Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor. In the tumor microenvironment, tryptophan catabolites like kynurenine (B1673888) can act as endogenous ligands for AhR. Upon ligand binding, AhR translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DREs) in the DNA, leading to the transcription of genes that promote immunosuppression. This compound inhibits this pathway by preventing the nuclear translocation of AhR.
Experimental Workflow: In Vitro Vehicle Control
This workflow illustrates the proper use of a vehicle control in a typical in vitro cell-based assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AhR inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]
- 6. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Aryl Hydrocarbon Receptor | AhR | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Stability of BAY-218 in DMSO
This guide provides technical information and troubleshooting advice regarding the long-term stability of BAY-218 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The following information is based on general best practices for small molecule stability in DMSO, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
For long-term storage, it is generally recommended to store small molecules dissolved in DMSO at -80°C. If -80°C is not available, storage at -20°C is a common alternative. For some compounds, storage at 4°C or even room temperature for shorter periods can be acceptable, but this is highly compound-specific.[1] To ensure the efficacy of your this compound solution, if stored at -20°C for over a month, it is advisable to re-examine it.[2]
Q2: What are the primary factors that can affect the stability of this compound in DMSO at -20°C?
Several factors can influence the stability of small molecules like this compound in DMSO during long-term storage:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds.[1][3] In fact, water has been shown to be a more significant factor in compound degradation than oxygen.[3][4]
-
Temperature: While -20°C is a common storage temperature, repeated freeze-thaw cycles can negatively impact the stability of some molecules.[1]
-
Oxygen: Dissolved oxygen can lead to the oxidation of sensitive compounds.[1][3] Storing samples under an inert atmosphere, such as nitrogen or argon, can help mitigate this.[3]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[3]
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
While some studies have shown no significant compound loss after multiple freeze-thaw cycles for a diverse set of compounds, it is generally recommended to minimize these cycles.[1][4] One study indicated that for some compounds, degradation of over 10% was observed within 10 cycles.[5] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: Does the type of storage container matter?
For many compounds, no significant difference in stability has been observed between glass and polypropylene (B1209903) containers.[1][4] However, for molecules that may adsorb to plastic surfaces, glass is a preferable option.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Compound degradation in DMSO stock solution. | 1. Verify Storage Conditions: Ensure the stock solution has been consistently stored at -20°C or, preferably, -80°C and protected from light. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated thawing and freezing. 3. Use Anhydrous DMSO: Ensure high-purity, anhydrous DMSO was used to prepare the stock solution to minimize water-related degradation. 4. Perform Quality Control: If possible, verify the concentration and purity of the stock solution using methods like HPLC-MS. |
| Precipitate observed in the stock solution after thawing. | The compound may have low solubility at colder temperatures or may have precipitated out of solution. | 1. Gentle Warming and Vortexing: Warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. Sonication: If vortexing is insufficient, brief sonication may help to redissolve the precipitate. 3. Confirm Solubility: Check the solubility data for this compound in DMSO. It's possible the initial concentration was too high. |
Experimental Protocols
While specific stability data for this compound is not available, a general protocol to assess its long-term stability in DMSO is provided below. This protocol can be adapted to your specific laboratory conditions and analytical capabilities.
Objective: To determine the long-term stability of this compound in DMSO at -20°C over a specified period.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Appropriate storage vials (e.g., amber glass vials)
-
Analytical instrument for quantification (e.g., HPLC-MS)
-
Internal Standard (IS) for analytical quantification
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles of the main stock.
-
Prepare a "Time Zero" sample by taking an aliquot, adding an internal standard, and analyzing it immediately.
-
-
Storage Conditions:
-
Store the aliquoted vials at -20°C, protected from light.
-
It is also advisable to store a set of aliquots at a control temperature, such as -80°C, for comparison.
-
-
Time Points:
-
Define the time points for analysis (e.g., 1, 3, 6, and 12 months).
-
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to thaw completely at room temperature.
-
Add the internal standard to the thawed sample.
-
Analyze the sample using a validated analytical method, such as HPLC-MS, to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time Zero" sample.
-
The stability is often determined by comparing the peak area ratio of this compound to the internal standard at a given time point to the ratio at time zero.[3]
-
Analyze chromatograms for the appearance of any new peaks, which could indicate degradation products.[3]
-
Summary of Stability Assessment Data
The following table is a template for presenting the stability data you collect.
| Storage Condition | Time Point | This compound Remaining (%) | Observations (e.g., new peaks) |
| -20°C | 0 months | 100% | None |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 12 months | |||
| -80°C (Control) | 0 months | 100% | None |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 12 months |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Troubleshooting logic for issues with this compound DMSO stock solutions.
References
Technical Support Center: Mitigating Variability in BAY-218 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in in vivo studies involving BAY-218, a potent and selective aryl hydrocarbon receptor (AhR) inhibitor.[1][2][3][4] By addressing potential sources of variability, this guide aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small-molecule inhibitor of the aryl hydrocarbon receptor (AhR).[1][3] Its mechanism of action involves preventing the nuclear translocation of AhR, which in turn inhibits the expression of AhR-regulated target genes.[1] This inhibition can counteract tumor-induced immunosuppression, making this compound a promising candidate for cancer immunotherapy.[3][5]
Q2: What are the known in vitro and in vivo effects of this compound?
A2: In vitro, this compound has been shown to rescue TNFα production in lipopolysaccharide (LPS)-treated primary human monocytes that were suppressed by the endogenous AhR ligand kynurenic acid.[1] In vivo, this compound has demonstrated anti-tumor effects in syngeneic mouse tumor models (CT26 and B16-OVA) and can enhance the therapeutic efficacy of anti-PD-L1 antibodies.[1][6]
Q3: What is the recommended formulation and storage for this compound?
A3: For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and water, or in a corn oil suspension.[1] It is crucial to use fresh DMSO as it can be moisture-absorbing, which may reduce solubility.[1] Stock solutions should be stored at -20°C for up to a year or -80°C for up to two years.[2] For short-term storage (days to weeks), 0-4°C is recommended.[3]
Q4: What are the most critical factors to control for in in vivo studies with this compound to minimize variability?
A4: The most critical factors include:
-
Compound Formulation and Administration: Ensuring complete solubilization and consistent administration (e.g., oral gavage technique).
-
Animal Model: Consistency in species, strain, age, sex, and health status of the animals. The tumor model (e.g., cell line, implantation site) should also be standardized.
-
Tumor Inoculation and Measurement: Precise tumor cell inoculation and consistent, calibrated tumor measurement techniques are essential.
-
Study Endpoints: Clearly defined and consistently measured primary and secondary endpoints (e.g., tumor volume, body weight, immune cell infiltration).
Troubleshooting Guide
High Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure this compound is fully dissolved before each administration. Prepare fresh formulations regularly and avoid repeated freeze-thaw cycles of stock solutions. Use high-quality, fresh solvents.[1] |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. Ensure proper oral gavage technique to prevent regurgitation or incorrect delivery. Normalize dose to the most recent body weight measurement. |
| Variable Drug Metabolism | Consider the genetic background of the animal model, as differences in cytochrome P450 enzymes can affect metabolism.[5] Ensure a consistent diet and housing environment, as these can influence metabolic rates. |
| Tumor Heterogeneity | Use low-passage tumor cell lines and ensure consistent cell viability and number at the time of inoculation. Consider the site of tumor implantation, as this can affect growth rates and drug delivery. |
| Inconsistent Tumor Measurement | Use the same calibrated calipers and measurement technique throughout the study. Have two independent researchers measure tumors if possible to reduce inter-observer variability. |
Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a vehicle-only control group to assess the tolerability of the formulation components (e.g., DMSO, PEG300). |
| Incorrect Dose Calculation | Double-check all dose calculations, including unit conversions and adjustments for salt form or purity if applicable. |
| Animal Health Status | Ensure all animals are healthy and free of underlying infections before starting the study. Pathogen-free facilities are recommended. |
| Off-Target Effects | While this compound is selective, high doses may lead to off-target effects. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model. |
Lack of Efficacy or Inconsistent Immune Response
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Dosing Regimen | The timing and frequency of dosing can be critical. Based on available pharmacokinetic data, ensure the dosing schedule maintains adequate target engagement. |
| Immune Status of the Animal Model | The anti-tumor effects of this compound are immune-mediated.[6] Ensure the use of immunocompetent mouse strains (e.g., C57BL/6, BALB/c) for syngeneic tumor models. The age of the animals can also impact immune function. |
| Tumor Microenvironment | The baseline immune infiltration of the chosen tumor model can influence the response to an AhR inhibitor. Characterize the tumor microenvironment at baseline to ensure it is suitable for the study. |
| Endpoint Analysis Variability | For immunological endpoints (e.g., FACS analysis of tumor-infiltrating lymphocytes), ensure consistent tissue processing, antibody staining panels, and gating strategies. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Context |
| IC50 (AhR Inhibition) | 39.9 nM | U87 glioblastoma cells[2][4] |
| IC50 (CYP1A1 Inhibition) | 70.7 nM | Human monocytic U937 cell line[2] |
| In Vivo Dosing (example) | 30 mg/kg, p.o., bid | In combination with anti-PD-L1[2] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture: Culture tumor cells (e.g., CT26 colon carcinoma) in appropriate media. Harvest cells during the logarithmic growth phase. Ensure high viability (>95%) via Trypan Blue exclusion.
-
Animal Acclimation: Acclimate male BALB/c mice (6-8 weeks old) for at least one week under standard housing conditions.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-L1, this compound + anti-PD-L1).
-
This compound Formulation: Prepare this compound formulation. For example, for a 1 mg/mL solution, add 50 µL of a 20 mg/mL DMSO stock to 950 µL of corn oil and mix thoroughly.[1] Prepare fresh daily.
-
Treatment Administration:
-
Administer this compound (e.g., 30 mg/kg) or Vehicle via oral gavage twice daily.[2]
-
Administer anti-PD-L1 antibody (e.g., 10 mg/kg) via intraperitoneal injection on a specified schedule (e.g., twice weekly).
-
-
Monitoring:
-
Measure tumor volume with digital calipers at least twice weekly using the formula: (Length x Width²)/2.
-
Record body weight at least twice weekly as a measure of general health.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study period. Tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Visualizations
Caption: Mechanism of this compound as an AhR inhibitor.
Caption: Standard workflow for a this compound in vivo efficacy study.
Caption: Decision tree for troubleshooting in vivo variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | AhR inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating AhR Inhibition by BAY-218: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY-218, a potent Aryl hydrocarbon Receptor (AhR) inhibitor, with other commercially available alternatives. The performance of these inhibitors is evaluated based on their half-maximal inhibitory concentrations (IC50) and their efficacy in downregulating AhR target genes, as validated by quantitative Polymerase Chain Reaction (qPCR).
Performance Comparison of AhR Inhibitors
This compound demonstrates high potency in the inhibition of the AhR signaling pathway. A comparative analysis of its IC50 value against other known AhR inhibitors highlights its efficacy.
| Compound | IC50 (nM) | Cell Line/Assay Condition |
| This compound | 39.9 | U87 glioblastoma cells |
| CH-223191 | 30 | TCDD-induced luciferase activity |
| Stemregenin 1 (SR1) | 127 | Cell-free assay |
| GNF351 | 62 | Competition with photoaffinity AHR ligand |
Validating AhR Inhibition with qPCR: Downregulation of Target Genes
The inhibition of the AhR pathway by small molecules like this compound can be effectively quantified by measuring the mRNA expression levels of its downstream target genes using qPCR. The most common and responsive target genes for this validation are Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1) and Aryl-hydrocarbon Receptor Repressor (AHRR).
While specific dose-response qPCR data for this compound is not publicly available in the searched literature, a study on a closely related compound from the same developer, BAY 2416964, demonstrates the expected experimental outcome. In this study, BAY 2416964 dose-dependently decreased the expression of both CYP1A1 and AHRR in kynurenic acid-treated, LPS-stimulated human primary monocytes[1]. This provides a strong indication of the type of data that would be generated to validate this compound's inhibitory activity.
Data from studies on alternative inhibitors further illustrates this principle:
-
GNF351 has been shown to antagonize TCDD-induced CYP1A1 expression in a dose-dependent manner. At concentrations from 100 nM to 10 µM, GNF351 did not induce CYP1A1 on its own[1].
-
CH-223191 has also been documented to inhibit TCDD-induced CYP1A1 expression in a dose-dependent fashion[2].
Experimental Protocols
A detailed methodology for validating AhR inhibition using qPCR is provided below.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to have a functional AhR signaling pathway, such as the human hepatoma cell line HepG2 or the human glioblastoma cell line U87.
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and reach a confluency of 70-80%.
-
Ligand Activation: Treat the cells with a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or kynurenine, to induce the expression of AhR target genes. The concentration and incubation time should be optimized for the specific cell line.
-
Inhibitor Treatment: Concurrently with or prior to agonist treatment, treat the cells with a range of concentrations of this compound or the alternative AhR inhibitors. Include a vehicle control (e.g., DMSO).
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
Quantitative PCR (qPCR)
-
Primer Design: Use validated primers specific for the target genes (e.g., CYP1A1, AHRR) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based qPCR master mix, the synthesized cDNA, and the specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene and compare the expression levels in inhibitor-treated cells to the agonist-only treated cells.
Visualizing the Molecular Pathway and Experimental Process
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
Measuring CYP1A1 Expression After BAY-218 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-218 and other aryl hydrocarbon receptor (AhR) inhibitors in the context of regulating Cytochrome P450 1A1 (CYP1A1) expression. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound and CYP1A1 Regulation
This compound is a potent and selective small-molecule inhibitor of the aryl hydrocarbon receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of various genes, including the xenobiotic-metabolizing enzyme CYP1A1.[1][3] Upon activation by ligands, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[3] this compound exerts its effect by inhibiting the nuclear translocation of AhR, thus preventing the transcription of AhR-regulated genes like CYP1A1.[2]
The measurement of CYP1A1 expression is a reliable method for assessing the activity of the AhR signaling pathway.[3] This guide will compare the efficacy of this compound and its analogs with other known AhR inhibitors in modulating CYP1A1 expression.
Comparison of AhR Inhibitors on CYP1A1 Expression
The following table summarizes the available quantitative data on the inhibitory effects of this compound, its analog BAY 2416964, and other alternative AhR inhibitors on CYP1A1 expression. It is important to note that the data presented is compiled from different studies, and experimental conditions may have varied.
| Compound | Target | Cell Line | Measurement | Result | Reference |
| This compound | AhR | U87 glioblastoma | AhR Inhibition | IC50: 39.9 nM | [4] |
| BAY 2416964 | AhR | Human U937 | CYP1A1 Expression | IC50: 21 nM | [5] |
| Mouse Splenocytes | CYP1A1 Expression | IC50: 18 nM | [5] | ||
| CH-223191 | AhR | Hepa-1c1c7 | TCDD-induced CYP1A1 mRNA expression | Dose-dependent inhibition | [6] |
| Renal Cortex Tissue (rat) | CYP1A1 Protein Expression | Significant reduction | |||
| GNF351 | AhR | HepG2 40/6 | TCDD-induced CYP1A1 mRNA expression | Dose-dependent antagonism | [7] |
| HepG2 40/6 | Basal CYP1A1 mRNA expression | Reduction below basal levels | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 mRNA Expression
This protocol is a standard method for quantifying mRNA levels of CYP1A1.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, U937) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or other inhibitors for a specified duration. A vehicle control (e.g., DMSO) and a positive control for CYP1A1 induction (e.g., TCDD) should be included.
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: Perform real-time PCR using a qPCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan). Use primers specific for the CYP1A1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing the data to the housekeeping gene and comparing the treatment groups to the vehicle control.
Western Blotting for CYP1A1 Protein Expression
This protocol is used to detect and quantify the levels of CYP1A1 protein.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for CYP1A1 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AhR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of aryl hydrocarbon receptor-dependent induction of CYP1A1 and inhibition of IgM expression by di-ortho-substituted polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of AhR Inhibitors: BAY-218 Versus CH-223191
In the landscape of Aryl Hydrocarbon Receptor (AhR) antagonists, BAY-218 and CH-223191 have emerged as potent molecules for researchers in oncology, immunology, and toxicology. Both compounds effectively block the AhR signaling pathway, a critical regulator of cellular metabolism, immune responses, and tumorigenesis. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their specific needs.
Quantitative Performance Comparison
A summary of the key quantitative parameters for this compound and CH-223191 is presented below, highlighting their potency in inhibiting AhR activity.
| Parameter | This compound | CH-223191 | Cell Line/System |
| IC50 | 39.9 nM[1][2][3] | 30 nM[4][5] | U87 glioblastoma cells[1][2][3] / HepG2 cells[4] |
| IC50 (Luciferase Assay) | Not specified | 0.03 µM (30 nM)[6] | TCDD-induced |
| Mechanism of Action | Inhibits AhR nuclear translocation, DRE-luciferase reporter expression, and AhR-regulated target gene expression.[7] | Inhibits TCDD-mediated nuclear translocation and DNA binding of AhR.[4][6] | In vitro studies |
Delving into the Mechanisms: How They Inhibit AhR Signaling
The primary mechanism for both this compound and CH-223191 is the prevention of the ligand-activated AhR from translocating to the nucleus. This initial step is crucial for the subsequent dimerization with the AhR Nuclear Translocator (ARNT) and binding to Dioxin Response Elements (DREs) in the promoter regions of target genes, ultimately leading to their transcription.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The AhR signaling pathway and points of inhibition by this compound and CH-223191.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
AhR DRE-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory potency of compounds on AhR-mediated transcription.
Objective: To determine the IC50 value of an AhR inhibitor.
Materials:
-
HepG2 cells (or other suitable cell line)
-
DRE-luciferase reporter plasmid
-
AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin - TCDD)
-
Test compounds (this compound, CH-223191)
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds (this compound or CH-223191) for 1 hour.
-
Agonist Stimulation: Add a fixed concentration of an AhR agonist (e.g., 1 nM TCDD) to all wells except the vehicle control.
-
Incubation: Incubate the plate for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for AhR Inhibition Assay
Caption: A typical workflow for determining the IC50 of AhR inhibitors.
Nuclear Translocation Assay
This imaging-based assay visually confirms the ability of an inhibitor to prevent AhR from entering the nucleus.
Objective: To visualize the inhibition of ligand-induced AhR nuclear translocation.
Materials:
-
Cells expressing fluorescently tagged AhR (e.g., AhR-GFP)
-
AhR agonist (e.g., TCDD)
-
Test compounds (this compound, CH-223191)
-
Fluorescence microscope
-
Nuclear stain (e.g., DAPI)
Protocol:
-
Cell Culture: Culture cells expressing AhR-GFP on glass-bottom dishes.
-
Compound Treatment: Pre-treat the cells with the test inhibitor (this compound or CH-223191) or vehicle for 1 hour.
-
Agonist Stimulation: Add the AhR agonist to induce nuclear translocation.
-
Live-Cell Imaging: Acquire fluorescence images of the cells at different time points to monitor the localization of AhR-GFP.
-
Fixation and Staining: Alternatively, fix the cells at a specific time point, stain the nuclei with DAPI, and acquire images.
-
Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear translocation in the presence and absence of the inhibitor.
Selectivity and In Vivo Efficacy
While both compounds are potent AhR inhibitors, their selectivity and in vivo behavior can differ. CH-223191 is described as a ligand-selective antagonist, being more effective against halogenated aromatic hydrocarbons like TCDD compared to other classes of AhR agonists.[8][9] It is also noted for being a "pure" antagonist, lacking agonist activity even at high concentrations, and for its specificity for AhR over the estrogen receptor.[8]
This compound has demonstrated significant therapeutic effects in vivo, comparable to immune checkpoint inhibitors, and has shown enhanced efficacy when combined with an anti-PD-L1 antibody in a syngeneic mouse tumor model.[7][10] This suggests its potential as a valuable tool in immuno-oncology research.
Conclusion
Both this compound and CH-223191 are potent and specific antagonists of the Aryl Hydrocarbon Receptor, each with a well-defined mechanism of action centered on blocking the nuclear translocation of the receptor. The choice between them may depend on the specific research context. CH-223191's ligand-selective antagonism might be advantageous for studies focused on specific classes of AhR activators. In contrast, this compound's demonstrated in vivo anti-tumor activity, particularly in combination with immunotherapy, makes it a compelling choice for preclinical cancer research. Researchers should consider the specific experimental system, the class of AhR ligands being investigated, and the ultimate research goals when selecting the most appropriate inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AhR inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. invivogen.com [invivogen.com]
- 9. CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]
A Comparative Guide to BAY-218 and Other Small Molecule Aryl Hydrocarbon Receptor (AhR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AhR) has emerged as a critical therapeutic target in oncology and immunology. Its role in modulating immune responses within the tumor microenvironment has spurred the development of small molecule inhibitors. This guide provides a comparative analysis of BAY-218, a potent and selective AhR inhibitor, against other notable small molecule AhR inhibitors, supported by available experimental data.
Introduction to AhR Inhibition
The AhR is a ligand-activated transcription factor that, upon activation by various endogenous and exogenous ligands, translocates to the nucleus and regulates the expression of a wide array of genes. In the context of cancer, the activation of AhR by tumor-derived metabolites like kynurenine (B1673888) can lead to an immunosuppressive tumor microenvironment, hindering anti-tumor immune responses. Small molecule inhibitors of AhR aim to block this pathway, thereby restoring immune cell function and enhancing anti-tumor immunity.
Comparative Analysis of Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. The following table summarizes the reported IC50 values for this compound and other prominent small molecule AhR inhibitors. It is crucial to note that direct comparison of these values should be made with caution, as experimental conditions such as cell lines, agonist concentrations, and assay formats can significantly influence the results.
| Inhibitor | IC50 (nM) | Cell Line / Assay Type | Reference |
| This compound | 39.9 | U87 glioblastoma cells | [1] |
| BAY 2416964 | 22 | U87 cells (DRE-luciferase assay) | [2][3] |
| CH-223191 | 30 | Cell-based luciferase reporter assay | [4][5] |
| SR1 | 127 | Cell-free assay | [5] |
| GNF351 | 62 | Photoaffinity ligand binding assay | [6][7] |
Note: The variability in assay conditions highlights the importance of head-to-head comparative studies for a definitive assessment of relative potency.
AhR Signaling Pathway
The canonical AhR signaling pathway is a multi-step process that ultimately leads to the transcription of target genes. Understanding this pathway is essential for appreciating the mechanism of action of AhR inhibitors.
Canonical AhR Signaling Pathway and Point of Inhibition.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of results. Below are generalized protocols for key assays used in the characterization of AhR inhibitors.
Dioxin Response Element (DRE) Luciferase Reporter Assay
This cell-based assay is a widely used method to screen for and characterize AhR agonists and antagonists.[8][9]
Principle: The assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing DREs. Activation of the AhR by an agonist leads to the binding of the AhR-ARNT heterodimer to the DREs, driving the expression of luciferase. The resulting luminescence is proportional to the level of AhR activation. AhR inhibitors will reduce the luminescence induced by an agonist.
Materials:
-
A suitable mammalian cell line stably transfected with a DRE-luciferase reporter construct (e.g., HepG2, U87).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
AhR agonist (e.g., TCDD, kynurenine).
-
Test inhibitor (e.g., this compound).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified pre-incubation period.
-
Agonist Stimulation: Add a fixed concentration of the AhR agonist to the wells (except for the vehicle control) and incubate for a defined period (e.g., 4-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the data to a control (e.g., vehicle-treated cells) and plot the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value using a suitable non-linear regression model.
Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed inhibition of AhR activity is not due to cell death.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
Test inhibitor.
-
MTT solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with the same concentrations of the test inhibitor as used in the primary functional assay.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
This compound is a potent small molecule inhibitor of the Aryl Hydrocarbon Receptor.[6] When compared to other inhibitors, its potency is among the highest reported, although direct comparisons are challenging due to varied experimental conditions. The development of this compound and other selective AhR inhibitors represents a promising therapeutic strategy for overcoming immunosuppression in the tumor microenvironment.[11][12] Future head-to-head comparative studies under standardized conditions, including comprehensive selectivity profiling, will be invaluable for delineating the unique therapeutic potential of each of these promising compounds.
References
- 1. AhR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. CH 223191 | Aryl Hydrocarbon Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. This compound: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Confirming BAY-218 Activity in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the activity of BAY-218, a potent and selective Aryl Hydrocarbon Receptor (AHR) antagonist, in cancer cell lines. It offers a comparative analysis with other AHR modulators, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound and the Aryl Hydrocarbon Receptor (AHR) Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a variety of endogenous and exogenous ligands. In the context of cancer, the AHR signaling pathway has been implicated in tumor progression, immune evasion, and resistance to therapy.[1][2] this compound is a novel small molecule inhibitor that acts as a selective AHR antagonist.[1] Its mechanism of action involves preventing the nuclear translocation of the AHR, thereby inhibiting the transcription of its target genes, such as Cytochrome P450 1A1 (CYP1A1).[3] By blocking this pathway, this compound is being investigated for its potential to enhance anti-tumor immune responses and inhibit cancer cell growth.[1][4]
Comparative Analysis of AHR Antagonists
The efficacy of this compound can be benchmarked against other known AHR modulators. This table summarizes the available quantitative data for this compound and a common alternative, CH-223191.
| Compound | Target | Mechanism of Action | IC50 (U87 Glioblastoma) | Notes |
| This compound | AHR | Antagonist | 39.9 nM | Potent and selective AHR antagonist. Stimulates pro-inflammatory monocyte and T cell responses.[1] |
| CH-223191 | AHR | Antagonist | ~30 nM (in mouse hepatoma cells) | A well-characterized, ligand-selective AHR antagonist.[5] |
Key Experiments to Confirm this compound Activity
To rigorously validate the activity of this compound in cancer cell lines, a series of well-established in vitro assays are recommended.
AHR Target Gene Expression Analysis
Objective: To confirm that this compound inhibits the transcriptional activity of AHR.
Methodology:
-
Dioxin Response Element (DRE) Luciferase Reporter Assay: This is a primary functional assay to measure the direct inhibition of AHR-mediated transcription.
-
Western Blot Analysis: To quantify the protein levels of AHR target genes, such as CYP1A1.
Experimental Protocols:
DRE Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cancer cell lines (e.g., HepG2, MCF-7, or a cell line of interest) in a 96-well plate.
-
Co-transfect the cells with a DRE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.
-
After a 30-minute pre-incubation with the antagonist, stimulate the cells with a known AHR agonist (e.g., TCDD or β-Naphthoflavone).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of AHR activity relative to the agonist-only treated cells.
-
Western Blot for CYP1A1
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with this compound and/or an AHR agonist for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CYP1A1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on cancer cell viability and growth.
Methodology:
-
MTT or Resazurin Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
Experimental Protocols:
MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Resazurin (AlamarBlue) Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
-
Resazurin Incubation:
-
Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Cell Migration and Invasion Assays
Objective: To determine if this compound can inhibit the migratory and invasive properties of cancer cells.
Methodology:
-
Wound Healing (Scratch) Assay: To assess cell migration.
-
Transwell Invasion Assay (Boyden Chamber): To evaluate the invasive potential of cells through a basement membrane matrix.
Experimental Protocols:
Wound Healing Assay
-
Create a "Wound":
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer with a sterile pipette tip.
-
-
Treatment and Imaging:
-
Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Analysis:
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Transwell Invasion Assay
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert with a thin layer of Matrigel.
-
-
Cell Seeding:
-
Seed serum-starved cancer cells in the upper chamber in serum-free media containing this compound.
-
Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate for 24-48 hours to allow for cell invasion.
-
-
Staining and Counting:
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Visualizing the Mechanisms
AHR Signaling Pathway and this compound Inhibition
Caption: AHR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Confirming this compound Activity
Caption: Workflow for confirming this compound activity in cancer cells.
Conclusion
Confirming the activity of this compound in cancer cell lines requires a multi-faceted approach. By employing a combination of reporter assays, protein expression analysis, and functional cell-based assays, researchers can robustly characterize its efficacy as an AHR antagonist. Comparing its performance with other known inhibitors will further delineate its therapeutic potential. The detailed protocols and visual guides provided herein serve as a valuable resource for scientists in the field of cancer drug discovery and development.
References
- 1. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 5. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BAY-218 and Other Aryl Hydrocarbon Receptor (AhR) Inhibitors on Downstream Target Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BAY-218 and other prominent Aryl Hydrocarbon Receptor (AhR) inhibitors. The focus is on their impact on the protein expression of key AhR downstream targets, as determined by Western blot analysis. This information is crucial for researchers investigating the therapeutic potential of AhR inhibition in oncology and other fields.
Introduction to AhR Signaling and Inhibition
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in regulating cellular responses to environmental stimuli. Upon activation by various ligands, including endogenous metabolites and exogenous compounds, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcriptional activation of a battery of target genes. These include metabolic enzymes like cytochrome P450 1A1 (CYP1A1) and CYP1B1, and the AhR repressor (AhRR), which forms a negative feedback loop.
Dysregulation of the AhR signaling pathway has been implicated in various diseases, including cancer, where it can promote tumor growth and immune evasion. Consequently, the development of AhR inhibitors has emerged as a promising therapeutic strategy. This guide focuses on this compound, a potent and selective AhR inhibitor, and compares its effects on downstream target protein expression with other well-characterized inhibitors, CH-223191 and IK-175.
Comparative Analysis of AhR Inhibitor Performance
The following table summarizes the available data on the effects of this compound and alternative AhR inhibitors on the protein expression of key downstream targets. While direct quantitative Western blot data for this compound is not extensively available in the public domain, data from the closely related compound BAY 2416964 is included to provide an indication of its potential efficacy.
| Compound | Target Protein | Cell Line/System | Effect on Protein Expression | Data Type | Reported IC50/Concentration |
| This compound | CYP1A1, AHRR | - | Presumed Inhibition | Inferred | - |
| BAY 2416964 | CYP1A1, AHRR | Human Monocytes | Dose-dependent decrease in mRNA expression | qPCR | - |
| CH-223191 | CYP1A1 | HepG2 cells | Dose-dependent inhibition of TCDD-induced expression | Western Blot (Qualitative) | 10 µM showed significant inhibition |
| CYP1A1 | Renal Cortex Tissue | Reduction in protein levels | Western Blot (Qualitative) | - | |
| CYP1A1 | - | Inhibition of TCDD-induced activity | EROD Assay | IC50: ~30 nM | |
| IK-175 | CYP1A1 | Mouse Liver and Spleen | Dose-dependent blockade of ligand-stimulated transcription | qPCR | - |
| AhR Target Genes | Human Primary Immune Cells | Decreased expression | Gene Expression Analysis | - |
Note: The data presented is compiled from various publicly available sources. Direct head-to-head quantitative Western blot comparisons of these compounds are limited. The efficacy of these inhibitors can be cell-type and context-dependent.
Experimental Protocols
A generalized protocol for performing Western blot analysis of AhR downstream targets is provided below. Specific antibody concentrations and incubation times should be optimized for each target and experimental system.
Western Blot Protocol for CYP1A1, CYP1B1, and AhRR
-
Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with AhR inhibitors (e.g., this compound, CH-223191, IK-175) at various concentrations for a specified duration. Include appropriate positive (AhR agonist-treated) and negative (vehicle-treated) controls.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-40 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for CYP1A1, CYP1B1, or AhRR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Visualizing the AhR Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This compound and other AhR inhibitors represent a promising class of therapeutic agents. While quantitative Western blot data for this compound's direct impact on downstream protein targets is still emerging, the available information on related compounds and alternative inhibitors strongly suggests a potent inhibitory effect on the AhR signaling pathway. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the molecular effects of these compounds. The provided protocols and diagrams serve as a resource for conducting robust and reproducible Western blot analyses to assess the efficacy of novel AhR inhibitors in preclinical models.
BAY-218: A Comparative Analysis of a Novel AhR Antagonist Against First-Generation Predecessors
In the landscape of aryl hydrocarbon receptor (AhR) modulation, the emergence of BAY-218, a potent and selective small-molecule inhibitor, marks a significant advancement in the field. This guide provides a comprehensive comparison of this compound's efficacy against first-generation AhR antagonists, namely StemRegenin 1 (SR1) and CH-223191. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance analysis.
The aryl hydrocarbon receptor is a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including immune response and tumorigenesis. Its inhibition has become a promising strategy in cancer immunotherapy. This compound has demonstrated potent and selective inhibition of the AhR signaling pathway, leading to enhanced anti-tumor immune responses.[1]
Quantitative Efficacy: A Comparative Overview
| Compound | IC50 Value | Assay Type / Cell Line | Source |
| This compound | 39.9 nM | AhR Inhibition in U87 glioblastoma cells | [2] |
| 70.7 nM | CYP1A1 Inhibition in U937 human monocytic cells | [2] | |
| StemRegenin 1 (SR1) | 127 nM | Cell-free assay | [3][4][5] |
| CH-223191 | 30 nM | Not specified | [6] |
| ~1.1 µM | TCDD-dependent gene induction in G16L1.1c8 cells | ||
| 0.03 µM | TCDD-induced luciferase activity |
Mechanism of Action: A Shared Pathway
All three compounds function as antagonists of the aryl hydrocarbon receptor. The general mechanism involves binding to the AhR and preventing its activation by endogenous or exogenous ligands. This inhibition blocks the subsequent translocation of the AhR to the nucleus and the transcription of target genes.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of efficacy data. Below are generalized methodologies for key assays used to characterize AhR antagonists.
In Vitro AhR Antagonism Assays
1. Dioxin Response Element (DRE) Luciferase Reporter Assay:
This assay is a common method to quantify the transcriptional activity of the AhR.
-
Cell Line: A human cell line, such as the hepatoma cell line HepG2, is stably transfected with a luciferase reporter gene under the control of a promoter containing DREs.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, SR1, or CH-223191).
-
An AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), is added to induce AhR activation.
-
After a defined incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: The reduction in luciferase signal in the presence of the antagonist compared to the agonist-only control is used to determine the IC50 value.
2. AhR Nuclear Translocation Assay:
This assay visualizes and quantifies the movement of AhR from the cytoplasm to the nucleus upon activation.
-
Cell Line: A suitable cell line expressing AhR is used.
-
Procedure:
-
Cells are cultured on coverslips or in imaging-compatible plates.
-
Cells are treated with the AhR antagonist followed by an agonist.
-
Cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using an antibody specific to AhR.
-
The nucleus is counterstained with a fluorescent dye (e.g., DAPI).
-
-
Data Analysis: The cellular localization of AhR is observed using fluorescence microscopy. The inhibition of agonist-induced nuclear translocation by the antagonist is quantified by image analysis software.
In Vivo Efficacy Models
This compound has demonstrated anti-tumor efficacy in syngeneic mouse tumor models, including CT26 colon carcinoma and B16-OVA melanoma.[1]
General Protocol for Syngeneic Mouse Tumor Models:
-
Animal Model: Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-OVA) are used.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 CT26 or B16-OVA cells) are injected subcutaneously into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The AhR antagonist (e.g., this compound) is administered, typically via oral gavage, at a predetermined dose and schedule.
-
A vehicle control is administered to the control group.
-
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. Body weight and general health of the mice are also recorded.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immune cell infiltration).
Concluding Remarks
This compound represents a significant development in the field of AhR antagonism. While a definitive, direct comparison of potency against first-generation antagonists like SR1 and CH-223191 is challenging due to the lack of standardized, comparative studies, the available data suggests that this compound is a highly potent AhR inhibitor. Its efficacy in preclinical in vivo models highlights its potential as a novel immunotherapeutic agent. Further studies employing standardized assays will be crucial for a more precise quantitative comparison and to fully elucidate the therapeutic advantages of this next-generation AhR inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SimB16: Modeling Induced Immune System Response against B16-Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B16 Lung Melanoma Model to Study the Role of Th9 Cells in Cancer | Springer Nature Experiments [experiments.springernature.com]
- 5. CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Comparative Guide to the Rescue of TNFα Production by BAY-218
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BAY-218, a novel Aryl Hydrocarbon Receptor (AhR) inhibitor, and its efficacy in rescuing Tumor Necrosis Factor-alpha (TNFα) production in immunosuppressed conditions. The performance of this compound is compared with an alternative immunomodulatory agent, providing supporting data and detailed experimental protocols for validation.
Introduction to TNFα Dysregulation and Therapeutic Intervention
Tumor Necrosis Factor-alpha (TNFα) is a critical cytokine involved in systemic inflammation and the acute phase reaction. Its production is tightly regulated, and dysregulation is implicated in a variety of diseases. In certain pathological conditions, immunosuppressive metabolites can inhibit TNFα production by immune cells, impairing the body's ability to mount an effective inflammatory response.
One such immunosuppressive mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR) by metabolites like kynurenic acid (KA). This compound has been identified as a potent and selective small-molecule inhibitor of AhR, capable of reversing this suppression and rescuing TNFα production. This guide evaluates the performance of this compound in this context.
Mechanism of Action: this compound and the AhR Signaling Pathway
This compound functions by inhibiting the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] In certain microenvironments, the accumulation of AhR ligands, such as kynurenic acid, leads to the suppression of pro-inflammatory cytokine production, including TNFα, by immune cells like monocytes.[3] this compound directly counteracts this by blocking the nuclear translocation of AhR and subsequent downstream signaling that leads to the suppression of TNFα.[3]
Comparative Performance: this compound vs. Kynurenic Acid Analog (SZR72)
To validate the efficacy of this compound in rescuing TNFα production, its performance is compared with SZR72, a kynurenic acid analog. While both molecules modulate TNFα in inflammatory settings, they have different mechanisms and have been studied in distinct experimental contexts.
Table 1: Quantitative Comparison of TNFα Rescue/Modulation
| Compound | Experimental Model | Stimulant | Suppressor | Compound Concentration | TNFα Production (pg/mL) - Suppressed | TNFα Production (pg/mL) - Rescued/Modulated | % Rescue/Modulation |
| This compound | Primary Human Monocytes | LPS | Kynurenic Acid | 1 µM | Representative Data | Representative Data | Representative Data |
| SZR72 | Human Whole Blood Culture (Rheumatoid Arthritis Patients) | Staphylococcus aureus | Endogenous | 500 µM | 995 (median) | 500 (median) | ~50% Reduction |
Note: Quantitative data for this compound's rescue of TNFα from kynurenic acid-suppressed monocytes is based on descriptive reports[3]; specific values are representative. Data for SZR72 is derived from studies on Staphylococcus aureus-stimulated whole blood from rheumatoid arthritis patients.[1]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: In Vitro TNFα Rescue Assay with this compound
This protocol is designed to assess the ability of this compound to rescue TNFα production from kynurenic acid-suppressed, LPS-stimulated primary human monocytes.
1. Cell Culture and Treatment:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Culture the monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Pre-incubate the cells with kynurenic acid (a typical concentration is 250 µM) for 1 hour to induce TNFα suppression.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the pre-treated cells and incubate for another hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
2. Sample Collection and Analysis:
-
Centrifuge the cell culture plates to pellet the cells.
-
Collect the supernatant for TNFα measurement.
-
Quantify the concentration of TNFα in the supernatant using a commercial Human TNFα ELISA kit, following the manufacturer's instructions.
Protocol 2: Ex Vivo TNFα Modulation Assay with SZR72
This protocol evaluates the effect of SZR72 on TNFα production in a whole blood culture model, which mimics a more complex physiological environment.[1]
1. Whole Blood Culture:
-
Obtain peripheral blood from donors in EDTA-containing tubes.
-
In a sterile environment, aliquot 1 mL of whole blood into culture tubes.
-
Pre-treat the blood samples with SZR72 (e.g., at a final concentration of 500 µM) for 30 minutes.
-
Stimulate the blood cultures with a heat-inactivated Staphylococcus aureus suspension (10^7/mL).
-
Incubate the cultures for 18 hours at 37°C in a 5% CO2 incubator.
2. Plasma Separation and Analysis:
-
After incubation, centrifuge the blood culture tubes.
-
Collect the plasma (supernatant) for analysis.
-
Measure the TNFα concentration in the plasma using a Human TNFα ELISA kit.
Experimental Workflow
The following diagram illustrates the general workflow for validating a compound's ability to rescue TNFα production.
Conclusion
This compound demonstrates a promising mechanism-based approach to rescuing TNFα production in an immunosuppressive context mediated by the AhR pathway. Its ability to counteract the effects of kynurenic acid highlights its potential as a therapeutic agent in diseases characterized by such immunosuppressive microenvironments. In comparison, while SZR72 also shows immunomodulatory effects on TNFα, its activity has been primarily demonstrated in a different experimental model. Further head-to-head studies in the same experimental system would be beneficial for a direct and conclusive comparison. The provided protocols and workflows offer a robust framework for researchers to validate and compare the efficacy of this compound and other potential TNFα-rescuing compounds.
References
- 1. Kynurenic Acid Analog Attenuates the Production of Tumor Necrosis Factor-α, Calgranulins (S100A 8/9 and S100A 12), and the Secretion of HNP1–3 and Stimulates the Production of Tumor Necrosis Factor-Stimulated Gene-6 in Whole Blood Cultures of Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
comparative analysis of BAY-218 and Stemregenin 1
A Comparative Analysis of BAY-218 and Stemregenin 1: Potent Aryl Hydrocarbon Receptor Antagonists in Distinct Therapeutic Arenas
This guide provides a detailed comparative analysis of two prominent small molecule antagonists of the Aryl Hydrocarbon Receptor (AhR), this compound and Stemregenin 1 (SR1). While both compounds share a common molecular target, their primary applications and reported biological effects diverge significantly, positioning them in different fields of research and development. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed protocols, and pathway visualizations.
Overview and Mechanism of Action
Both this compound and Stemregenin 1 (SR1) function as antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating diverse biological processes, including xenobiotic metabolism, immune responses, and stem cell biology.[1] By inhibiting AhR, these molecules prevent its nuclear translocation and subsequent transcription of target genes.[2][3][4]
Stemregenin 1 (SR1) was identified through an unbiased screen for its remarkable ability to promote the ex vivo expansion of human hematopoietic stem cells (HSCs).[4][5] Its antagonism of the AhR pathway in CD34+ progenitor cells overrides a natural brake on their proliferation, leading to a significant increase in the number of functional, engraftable stem cells.[4][6]
This compound is a potent and selective AhR inhibitor developed primarily for immuno-oncology.[3][7] In the tumor microenvironment, the metabolite kynurenine (B1673888) activates AhR in immune cells, leading to immunosuppression.[7] this compound blocks this activation, thereby restoring anti-tumor immune responses, including T-cell and monocyte activity.[2][3]
The shared mechanism of AhR antagonism is visualized in the signaling pathway diagram below.
Quantitative Performance Data
The following tables summarize the key quantitative metrics for this compound and Stemregenin 1 based on published experimental data.
Table 1: Potency and Efficacy of AhR Antagonism
| Parameter | This compound | Stemregenin 1 (SR1) | Reference(s) |
| Target | Aryl Hydrocarbon Receptor (AhR) | Aryl Hydrocarbon Receptor (AhR) | [2][8] |
| IC₅₀ (AhR Inhibition) | 39.9 nM (U87 glioblastoma cells) | 127 nM (hDRE-luc reporter assay) | [8][9][10][11] |
| EC₅₀ (HSC Expansion) | Not Reported | ~120 nM (CD34+ cell expansion) | [8][12] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Table 2: Performance in Primary Applications
| Application & Readout | This compound | Stemregenin 1 (SR1) | Reference(s) |
| Immuno-Oncology | |||
| In vivo Tumor Growth | Reduced tumor growth in CT26 & B16-OVA models | Not Reported | [2][3] |
| Combination Therapy | Enhanced efficacy of anti-PD-L1 antibody | Not Reported | [2][7] |
| HSC Expansion | |||
| CD34+ Cell Fold-Increase | Not Reported | Up to 50-fold vs. control | [4][5] |
| Engraftable Cell Fold-Increase | Not Reported | Up to 17-fold vs. control (in NSG mice) | [4][5][6] |
| Total Nucleated Cells (TNC) | Not Reported | Up to 11-fold increase vs. control (3 weeks) | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for the primary applications of each compound.
Protocol 1: Ex Vivo Expansion of Human CD34+ HSCs with Stemregenin 1
This protocol is a synthesized representation of methods described for expanding cord blood-derived hematopoietic stem cells.[4]
Methodology:
-
Cell Isolation: Isolate human CD34+ cells from sources such as umbilical cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture Medium: Prepare a serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail. A typical combination includes Stem Cell Factor (SCF), Flt3-Ligand (Flt3L), and Thrombopoietin (TPO), each at concentrations of 10-100 ng/mL.
-
Compound Addition: Add Stemregenin 1 to the culture medium at a final concentration typically ranging from 0.75 µM to 1.0 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Seeding: Seed the purified CD34+ cells at a density of approximately 1x10⁴ cells/mL.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ for a period of 7 to 21 days. The medium may need to be replenished or supplemented during longer culture periods.
-
Analysis:
-
Cell Expansion: Quantify the fold-increase in total nucleated cells and CD34+ cells using a hemocytometer and flow cytometry.
-
Progenitor Function: Assess the frequency of hematopoietic progenitors using colony-forming unit (CFU) assays in semi-solid media.
-
Stem Cell Function: Evaluate long-term engraftment potential by transplanting cultured cells into immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice) and analyzing human cell chimerism in the bone marrow after 12-16 weeks.[4]
-
Protocol 2: In Vitro Monocyte Activation Assay with this compound
This protocol describes how to test this compound's ability to rescue immune cell function from AhR-mediated suppression.[2][3]
Methodology:
-
Cell Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Plate the monocytes in a suitable culture medium (e.g., RPMI-1640 + 10% FBS) and allow them to adhere.
-
Pre-treatment: Treat the cells with this compound (e.g., 1 µM) for 1-2 hours.
-
AhR Activation: Add an AhR agonist, such as kynurenic acid (KA), to induce immunosuppression.
-
Immune Stimulation: Shortly after adding the agonist, stimulate the monocytes with lipopolysaccharide (LPS).
-
Incubation: Culture the cells for 18-24 hours at 37°C and 5% CO₂.
-
Analysis: Collect the culture supernatant and measure the concentration of secreted TNFα using an ELISA kit. An effective compound will rescue TNFα production in the presence of the AhR agonist.[2][3]
Summary and Conclusion
The highlights a critical principle in pharmacology: two compounds acting on the same target can have vastly different, highly specialized applications driven by their specific biological contexts and developmental focus.
-
Stemregenin 1 (SR1) is a foundational tool in regenerative medicine and hematology. Its well-documented ability to expand functional hematopoietic stem cells ex vivo addresses a significant limitation in HSC transplantation.[4][6][13] While potent, its primary utility is established within the realm of stem cell biology.
-
This compound emerges as a more potent AhR antagonist tailored for immuno-oncology.[9][10] Its development focuses on reversing tumor-induced immune evasion, positioning it as a potential therapeutic agent to be used alone or in combination with checkpoint inhibitors.[2][7]
Key Distinctions:
-
Potency: Experimental data indicates that this compound has a lower IC₅₀ for AhR inhibition than SR1, suggesting higher potency.[8][9]
-
Application Focus: SR1 is the established standard for ex vivo HSC expansion, while this compound is optimized for in vivo cancer immunotherapy.
-
Data Availability: There is extensive public data on SR1's effects on hematopoiesis. Data for this compound is primarily situated within the context of immunology and oncology, with no published reports on its effect on HSC expansion.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in ex vivo expansion of human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Breakthrough in Targeting Tumor Immunosuppression through AhR Inhibition [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | AhR inhibitor | Probechem Biochemicals [probechem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Ex Vivo Expansion of Hematopoietic Stem Cells for Therapeutic Purposes: Lessons from Development and the Niche - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BAY-218 for the Aryl Hydrocarbon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in oncology and immunology. Its modulation can influence immune responses and tumor progression. BAY-218 is a potent and selective small-molecule inhibitor of the AHR, offering a promising avenue for therapeutic intervention. This guide provides a comparative analysis of this compound with other known AHR modulators, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Analysis of AHR Inhibitors
The following table summarizes the in vitro potency of this compound and other notable AHR inhibitors. The data is compiled from various cell-based and biochemical assays, providing a quantitative comparison of their inhibitory activities.
| Compound | Assay Type | Cell Line/System | Endpoint | IC50 |
| This compound | DRE-Luciferase Reporter | U87 Glioblastoma | AHR Inhibition | 39.9 nM[1][2][3][4][5] |
| CYP1A1 Expression | U937 Human Monocytic | CYP1A1 Inhibition | 70.7 nM[1][5] | |
| BAY 2416964 | DRE-Luciferase Reporter | U87 | AHR Inhibition | 22 nM[6] |
| CYP1A1 Expression | U937 | CYP1A1 Inhibition | 21 nM[6] | |
| CYP1A1 Expression | Mouse Splenocytes | CYP1A1 Inhibition | 18 nM[6] | |
| CH-223191 | DRE-Luciferase Reporter | - | TCDD-induced Luciferase Activity | 30 nM[7][8][9] |
| SR1 (StemRegenin 1) | Cell-free | - | AHR Inhibition | 127 nM[10][11] |
| Photoaffinity Ligand Binding | - | PAL Binding Inhibition | 40 nM[12] | |
| GNF351 | Photoaffinity Ligand Binding | - | AHR Binding | 62 nM[13][14][15][16] |
| DRE-Luciferase Reporter | HepG2 40/6 | AHR Transcriptional Activity | 8.5 nM[17] |
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This leads to its translocation into the nucleus, dimerization with the AHR Nuclear Translocator (ARNT), and subsequent binding to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.
Canonical AHR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate findings.
AHR Activation Luciferase Reporter Assay
This assay is a widely used method to screen for AHR agonists and antagonists by measuring the transcriptional activation of a reporter gene under the control of DREs.
Materials:
-
Hepatoma cell line (e.g., HepG2, H4IIE) stably or transiently transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Test compounds (e.g., this compound) and a known AHR agonist (e.g., TCDD or FICZ).
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
White, clear-bottom 96-well plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (for antagonist activity, co-treat with a fixed concentration of an AHR agonist). Include appropriate vehicle and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the IC50 values for antagonists by plotting the percentage of inhibition against the log concentration of the compound.
CYP1A1 Gene Expression Assay (qRT-PCR)
This assay quantifies the expression of CYP1A1, a primary target gene of AHR, to assess the functional consequences of AHR activation or inhibition.
Materials:
-
Human or mouse cell line expressing AHR (e.g., U937, primary monocytes).
-
Test compounds and AHR agonist.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment: Treat cells with test compounds and/or an AHR agonist for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalized to the housekeeping gene. Determine the IC50 values for inhibitors.
TNF-α Release Assay
This assay is used to evaluate the immunomodulatory effects of AHR inhibitors, as AHR activation can suppress the production of pro-inflammatory cytokines like TNF-α in immune cells.[1]
Materials:
-
Primary human monocytes or a monocytic cell line (e.g., THP-1).
-
LPS (Lipopolysaccharide).
-
AHR agonist (e.g., Kynurenic acid).
-
Test compounds (e.g., this compound).
-
Human TNF-α ELISA kit.
Protocol:
-
Cell Stimulation: Pre-treat the cells with the test compound for 1 hour.
-
AHR Activation and Inflammation Induction: Add an AHR agonist (to suppress TNF-α) and LPS (to induce TNF-α).
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[18][19][20]
-
Data Analysis: Determine the ability of the test compound to reverse the agonist-induced suppression of TNF-α production.
Experimental Workflow for Assessing AHR Selectivity
The following diagram illustrates a typical workflow for confirming the selectivity of a novel AHR inhibitor like this compound.
Workflow for AHR inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AhR inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aryl hydrocarbon Receptor (AhR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. This compound | AHR antagonist 1 | Anti-tumor immunity | TargetMol [targetmol.com]
- 6. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. StemRegenin 1 hydrochloride, AhR antagonist (CAS 1227633-49-9) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GNF351 | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BAY-218: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for BAY-218 is not publicly available, this guide provides a comprehensive, step-by-step operational plan based on established best practices for the disposal of non-hazardous laboratory chemicals.
At the core of safe chemical disposal is a thorough understanding of the substance's properties and potential hazards. In the absence of a specific SDS for this compound, it should be treated with caution and handled as a potentially hazardous material until its properties are fully understood.
Pre-Disposal and Handling
Before proceeding with disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For reference, the following table summarizes key quantitative data for this compound, which may be relevant for storage and handling prior to disposal.
| Property | Value |
| Molecular Weight | 401.8 g/mol |
| Purity | >98% |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its associated waste.
-
Waste Identification and Classification :
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as chemical waste.
-
Unless confirmed otherwise by your institution's safety office, assume the waste is hazardous.
-
-
Waste Segregation :
-
To prevent dangerous reactions, do not mix this compound waste with other chemical waste streams unless their compatibility is known.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Containerization and Labeling :
-
Use only approved, chemically resistant containers for waste collection.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity and concentration.
-
-
Storage :
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[1]
-
Provide the EH&S department with all available information about the waste, including its chemical name and any known properties.
-
-
Empty Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of waste minimization should be applied in all experimental designs. This includes using the smallest possible quantities of the compound and avoiding the generation of unnecessary waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling BAY-218
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of BAY-218, a potent aryl hydrocarbon receptor (AhR) antagonist. The following guidelines are based on general best practices for handling potent chemical compounds in a laboratory setting. It is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) for this compound from your supplier before commencing any work. The SDS will contain specific and detailed safety information that supersedes the general guidance provided here.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE and handling procedures.
| Equipment/Procedure | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | A fully buttoned lab coat, preferably disposable or dedicated to potent compound work. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or preparing solutions where aerosolization is possible. | Minimizes the risk of inhaling the compound. |
| Ventilation | All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a similar ventilated enclosure. | Contains airborne particles and vapors, preventing inhalation exposure. |
| Hand Washing | Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. | Removes any potential residual contamination. |
Operational Plan: Preparation of a Stock Solution
The following is a general protocol for the preparation of a stock solution of this compound. Refer to the product information for specific solubility data.
Experimental Protocol: Stock Solution Preparation
-
Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary materials, including this compound solid, appropriate solvent (e.g., DMSO), calibrated pipettes, and a vial with a secure cap.
-
Weighing: Tare a clean, empty vial on a calibrated analytical balance. Carefully add the desired amount of this compound solid to the vial. Record the exact weight.
-
Solubilization: In the chemical fume hood, add the calculated volume of the appropriate solvent to the vial containing the this compound solid.
-
Mixing: Securely cap the vial and mix the contents by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, protected from light.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Decontamination | All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if necessary). Collect all cleaning materials as hazardous waste. |
Visual Workflow for Handling Potent Compounds
The following diagram illustrates a logical workflow for the safe handling of a potent compound like this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
